Product packaging for Flestolol Sulfate(Cat. No.:CAS No. 88844-73-9)

Flestolol Sulfate

Cat. No.: B1672772
CAS No.: 88844-73-9
M. Wt: 425.4 g/mol
InChI Key: QLCLNERFMKNCBZ-UHFFFAOYSA-N
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Description

See also: Flestolol (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24FN3O8S B1672772 Flestolol Sulfate CAS No. 88844-73-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O4.H2O4S/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16;1-5(2,3)4/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCLNERFMKNCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801008524
Record name N-[2-({3-[(2-Fluorobenzoyl)oxy]-2-hydroxypropyl}amino)-2-methylpropyl]carbamimidic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801008524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88844-73-9
Record name Flestolol sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088844739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({3-[(2-Fluorobenzoyl)oxy]-2-hydroxypropyl}amino)-2-methylpropyl]carbamimidic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801008524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLESTOLOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5MWT8445U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Flestolol Sulfate in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flestolol Sulfate is distinguished in pharmacology as an ultra-short-acting, nonselective, competitive beta-adrenergic receptor antagonist.[1] It exhibits no intrinsic sympathomimetic activity.[1] Its rapid onset and offset of action make it a subject of interest for clinical applications where precise and titratable beta-blockade is required. This technical guide provides a detailed exploration of the molecular and electrophysiological mechanisms through which this compound exerts its effects on cardiac myocytes.

Core Mechanism of Action: Competitive Beta-Adrenergic Receptor Blockade

The primary mechanism of action of this compound is the competitive antagonism of beta-1 (β1) and beta-2 (β2) adrenergic receptors on the surface of cardiac myocytes. In the heart, these receptors are predominantly of the β1 subtype and are integral components of the sympathetic nervous system's regulation of cardiac function.

Signaling Pathway of Beta-Adrenergic Stimulation and its Inhibition by this compound

Catecholamines, such as norepinephrine and epinephrine, are the endogenous ligands for beta-adrenergic receptors. Their binding initiates a signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). This compound, by competing with these catecholamines for the same binding sites, effectively attenuates this signaling pathway.

G cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta_Receptor Beta-Adrenergic Receptor (β1 and β2) Catecholamines->Beta_Receptor Binds and Activates Flestolol This compound Flestolol->Beta_Receptor Competitively Binds and Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Calcium Ca2+ Influx Ca_Channel->Calcium Contraction Increased Contractility Calcium->Contraction G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis A Cardiac Myocyte Membrane Preparation D Incubate Membrane Prep, Radioligand, and Flestolol A->D B Radiolabeled Ligand (e.g., [3H]DHA) B->D C Unlabeled this compound (Varying Concentrations) C->D E Allow to Reach Equilibrium D->E F Separate Bound and Unbound Ligand (Filtration) E->F G Quantify Radioactivity F->G H Plot % Inhibition vs. [Flestolol] G->H I Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J G cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment A Isolate Single Cardiac Myocytes C Form Giga-Seal with Cell Membrane A->C B Prepare Patch Pipette with Internal Solution B->C D Establish Whole-Cell Configuration C->D E Record Action Potentials in Current-Clamp Mode D->E F Apply this compound E->F G Record Changes in Action Potential Parameters F->G

References

The Pharmacologic Profile of Flestolol Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flestolol Sulfate is an ultra-short-acting, non-selective, competitive beta-adrenergic receptor antagonist. Its pharmacological profile is characterized by a rapid onset and offset of action, primarily attributed to its rapid metabolism by plasma esterases. This unique pharmacokinetic property makes it a subject of interest for clinical applications where precise and titratable beta-blockade is required. This technical guide provides a comprehensive overview of the pharmacologic profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action

This compound is a competitive antagonist at beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] It does not exhibit any intrinsic sympathomimetic activity (ISA).[1] By competitively blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors, Flestolol inhibits the downstream signaling pathways associated with sympathetic stimulation.

The primary consequence of this beta-blockade is the attenuation of physiological responses mediated by these receptors. In the heart, which is rich in β1-receptors, this leads to a decrease in heart rate (negative chronotropy), a reduction in the force of myocardial contraction (negative inotropy), and slowed atrioventricular (AV) conduction. The blockade of β2-receptors, predominantly located in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.

Below is a diagram illustrating the signaling pathway of beta-adrenergic receptors and the inhibitory action of Flestolol.

cluster_0 Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Binds to Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Cellular Response Cellular Response Protein Kinase A->Cellular Response Phosphorylates targets leading to Flestolol Flestolol Flestolol->Beta-Adrenergic Receptor Blocks

Beta-Adrenergic Receptor Signaling Pathway and Flestolol Inhibition.

Pharmacokinetics

The pharmacokinetic profile of this compound is distinguished by its rapid metabolism and short duration of action.

Absorption and Distribution

Flestolol is administered intravenously, ensuring immediate and complete bioavailability.

Metabolism and Elimination

Flestolol is rapidly metabolized by plasma esterases, specifically cholinesterase, to inactive metabolites. This rapid enzymatic degradation is the primary determinant of its ultra-short elimination half-life, which is approximately 4 to 8 minutes. Its clearance is independent of renal or hepatic function, which can be an advantage in certain patient populations.

The metabolic pathway of Flestolol is depicted in the following diagram:

Flestolol Flestolol Inactive Metabolites Inactive Metabolites Flestolol->Inactive Metabolites Hydrolysis Plasma Esterases (Cholinesterase) Plasma Esterases (Cholinesterase) Plasma Esterases (Cholinesterase)->Flestolol

Metabolic Pathway of Flestolol.
Quantitative Pharmacokinetic Parameters

ParameterValueReference
Elimination Half-Life (t½) 4 - 8 minutes
Total Body Clearance ~140-180 mL/min/kg
Volume of Distribution (Vd) ~0.4 L/kg
Onset of Action Rapid
Duration of Action Ultra-short

Pharmacodynamics

The pharmacodynamic effects of Flestolol are a direct consequence of its beta-adrenergic blockade. These effects are dose-dependent and exhibit a rapid onset and offset, mirroring its pharmacokinetic profile.

Cardiovascular Effects

Flestolol produces a dose-dependent reduction in heart rate. In clinical studies, it has been shown to effectively control ventricular rate in patients with supraventricular tachyarrhythmias. Furthermore, Flestolol attenuates the chronotropic and inotropic responses to sympathomimetic agents like isoproterenol.

Electrophysiological Effects

Electrophysiology studies have demonstrated that Flestolol prolongs the sinus cycle length and the effective refractory period of the atrioventricular (AV) node.

Quantitative Pharmacodynamic Data
ParameterDose/ConcentrationEffectReference
Isoproterenol-induced Tachycardia 2 µ g/min isoproterenolAttenuated by Flestolol
Sinus Cycle Length 10 µg/kg/minProlonged by 15-20%
AV Node Effective Refractory Period 10 µg/kg/minProlonged by 25-30%

Experimental Protocols

Radioligand Binding Assay (General Protocol)

While specific binding affinity data for Flestolol is not available, a general experimental workflow for determining such data using a radioligand displacement assay is outlined below. This protocol is based on standard methodologies for characterizing beta-blockers.

cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Cell Culture (expressing β1/β2 receptors) Cell Culture (expressing β1/β2 receptors) Membrane Preparation Membrane Preparation Cell Culture (expressing β1/β2 receptors)->Membrane Preparation Incubation Incubate membranes with: - Radioligand (e.g., [3H]-CGP12177) - Varying concentrations of Flestolol Membrane Preparation->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (Scintillation counting) Separation->Quantification Displacement Curve Generate displacement curve Quantification->Displacement Curve IC50 Determination Calculate IC50 Displacement Curve->IC50 Determination Ki Calculation Calculate Ki using Cheng-Prusoff equation IC50 Determination->Ki Calculation

Workflow for Radioligand Displacement Assay.
Isoproterenol Challenge (Clinical Protocol)

The following is a representative protocol for an isoproterenol challenge used to evaluate the pharmacodynamic effects of beta-blockers like Flestolol in a clinical setting.

Objective: To assess the degree of beta-blockade by measuring the attenuation of isoproterenol-induced tachycardia.

Procedure:

  • Baseline Measurement: Record baseline heart rate and blood pressure.

  • Isoproterenol Infusion (Control): Administer a continuous intravenous infusion of isoproterenol at a rate sufficient to increase the heart rate by a predefined amount (e.g., 25 beats per minute) over baseline. Record the steady-state heart rate.

  • Washout Period: Discontinue the isoproterenol infusion and allow the heart rate to return to baseline.

  • Flestolol Administration: Administer this compound as a continuous intravenous infusion at the desired dose.

  • Isoproterenol Challenge (with Flestolol): While the Flestolol infusion is ongoing, repeat the isoproterenol infusion at the same rate as in step 2.

  • Effect Measurement: Record the new steady-state heart rate.

  • Data Analysis: Calculate the percentage reduction in the isoproterenol-induced heart rate increase caused by Flestolol.

Start Start Baseline HR/BP Baseline HR/BP Start->Baseline HR/BP Isoproterenol Infusion (Control) Isoproterenol Infusion (Control) Baseline HR/BP->Isoproterenol Infusion (Control) Measure HR Response 1 Measure HR Response 1 Isoproterenol Infusion (Control)->Measure HR Response 1 Washout Washout Measure HR Response 1->Washout Flestolol Infusion Flestolol Infusion Washout->Flestolol Infusion Isoproterenol Infusion (with Flestolol) Isoproterenol Infusion (with Flestolol) Flestolol Infusion->Isoproterenol Infusion (with Flestolol) Measure HR Response 2 Measure HR Response 2 Isoproterenol Infusion (with Flestolol)->Measure HR Response 2 Calculate % Beta-Blockade Calculate % Beta-Blockade Measure HR Response 2->Calculate % Beta-Blockade End End Calculate % Beta-Blockade->End

Isoproterenol Challenge Experimental Workflow.

Conclusion

This compound is a non-selective beta-adrenergic antagonist with a distinctive pharmacokinetic profile characterized by an ultra-short duration of action due to rapid metabolism by plasma esterases. Its pharmacodynamic effects are consistent with its mechanism of action, leading to effective, titratable, and rapidly reversible beta-blockade. While the lack of publicly available, specific binding affinity data for β1 and β2 receptors is a limitation, the existing clinical and preclinical data provide a strong foundation for its potential utility in critical care and surgical settings where precise hemodynamic control is paramount. Further research to fully elucidate its receptor interaction profile would be beneficial for optimizing its clinical application.

References

Flestolol Sulfate: A Comprehensive Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Review of the Pharmacology, Experimental Data, and Clinical Application of a Nonselective, Competitive Beta-Blocker

Abstract

Flestolol sulfate is an ultra-short-acting, nonselective, competitive beta-adrenergic receptor antagonist.[1] It is characterized by a rapid onset and offset of action, primarily attributed to its rapid metabolism by plasma esterases.[1] This unique pharmacokinetic profile makes it a subject of significant interest for applications where precise and titratable beta-blockade is required. This technical guide provides a detailed overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and experimental protocols related to Flestolol, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Flestolol exerts its pharmacological effects through competitive antagonism of beta-adrenergic receptors. It is nonselective, meaning it does not exhibit a significant preference for either β1 or β2 subtypes.[1] Flestolol lacks intrinsic sympathomimetic activity (ISA).[1] The primary mechanism involves the blockade of catecholamine (e.g., norepinephrine, epinephrine) binding to beta-adrenergic receptors, thereby inhibiting the subsequent activation of adenylyl cyclase and the production of the second messenger, cyclic AMP (cAMP). This leads to a reduction in the physiological responses mediated by these receptors.

Signaling Pathway

The binding of an agonist (e.g., isoproterenol) to a beta-adrenergic receptor typically initiates a signaling cascade. Flestolol, as a competitive antagonist, prevents this initiation.

Beta-Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Isoproterenol) Receptor Beta-Adrenergic Receptor Agonist->Receptor Binds & Activates Flestolol Flestolol Flestolol->Receptor Binds & Blocks G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Beta-adrenergic signaling and the inhibitory action of Flestolol.

Pharmacokinetics

The pharmacokinetic profile of Flestolol is central to its clinical utility. Its ultra-short duration of action is a direct consequence of its rapid metabolism.

ParameterValueReference
Elimination Half-Life (t½) ~6.5 - 7.2 minutes[1][2]
Total Body Clearance 181 ± 66 mL/min/kg to 208 mL/min/kg[2][3]
Apparent Volume of Distribution (Vd) 1.89 L/kg[2]
Time to Steady State ~30 minutes[2]
Metabolism Hydrolysis by plasma esterases[1]

Pharmacokinetic data from studies in healthy human subjects.

Pharmacodynamics

Flestolol produces a dose-dependent blockade of beta-adrenergic receptors. This is typically demonstrated by its ability to attenuate the physiological responses to a beta-agonist like isoproterenol.

Flestolol Infusion Dose (µg/kg/min)Average Reduction in Isoproterenol-Induced TachycardiaReference
0.515.1%[4]
2.545.9%[4]
5.067.0%[4]
15.085.9%[4]
50.090.3%[4]

The onset of this beta-blockade is rapid, occurring within 30 minutes of initiating an infusion.[4] Following cessation of the infusion, there is a marked reduction in beta-blockade within 6 minutes, and a complete recovery within 30 to 45 minutes.[4]

Electrophysiological Effects

In clinical electrophysiology studies, Flestolol has demonstrated effects characteristic of beta-blockade on the cardiac conduction system.

Electrophysiological ParameterEffect at 10 µg/kg/min InfusionReference
Sinus Cycle Length 20% increase[5]
Corrected Sinus Node Recovery Time 42% increase[5]
AH Interval 21% increase[5]
AV Node Effective Refractory Period 28% increase[5]
AV Node Wenckebach Cycle Length 30% increase[5]
Right Ventricular Effective Refractory Period 5% increase[5]

These effects returned to baseline values within 30 minutes of discontinuing the infusion.[5]

Experimental Protocols

Pharmacokinetic Analysis in Humans

Objective: To determine the pharmacokinetic parameters of Flestolol following intravenous infusion.

Methodology:

  • Healthy human subjects are administered a constant intravenous infusion of Flestolol at varying doses (e.g., 18, 24, 35, 50, 75, and 100 µg/kg/min) for a fixed duration (e.g., 60 minutes).[3]

  • Serial blood samples are collected at predetermined time points during and after the infusion.

  • Blood concentrations of Flestolol are quantified using a validated high-performance liquid chromatography (HPLC) method.[2]

  • Pharmacokinetic parameters such as elimination half-life, total body clearance, and volume of distribution are calculated from the concentration-time data.[2][3]

Pharmacokinetic Study Workflow Subject Healthy Human Subject Infusion IV Infusion of Flestolol Subject->Infusion Sampling Serial Blood Sampling Infusion->Sampling Analysis HPLC Analysis of Blood Samples Sampling->Analysis Calculation Calculation of Pharmacokinetic Parameters Analysis->Calculation

Caption: Workflow for a human pharmacokinetic study of Flestolol.

Pharmacodynamic Assessment (Isoproterenol Challenge)

Objective: To quantify the degree of beta-adrenergic blockade induced by Flestolol.

Methodology:

  • Establish a baseline heart rate and blood pressure in the subject.

  • Administer a standardized dose of isoproterenol to elicit a tachycardic response.

  • Begin an intravenous infusion of Flestolol at a specific dose.

  • After a predetermined period to allow Flestolol to reach steady-state, repeat the isoproterenol challenge.

  • Measure the heart rate and blood pressure response to isoproterenol in the presence of Flestolol.

  • The percentage reduction in the isoproterenol-induced tachycardia is calculated as the measure of beta-blockade.[4]

Clinical Applications and Safety

Flestolol has been investigated for the management of supraventricular tachyarrhythmias and unstable angina.[1][6] In patients with atrial fibrillation or flutter with a rapid ventricular response, Flestolol effectively reduced the heart rate.[6] The primary adverse effect observed in clinical trials was hypotension in a small number of patients.[6] Its rapid offset of action is a key safety feature, allowing for quick reversal of adverse effects upon discontinuation of the infusion.[1][7]

Synthesis

The chemical synthesis of Flestolol involves the acylation of glycidol with 2-fluorobenzoyl chloride to form an epoxypropyl ester. This intermediate is then reacted with (2-amino-2-methyl-propyl)-urea to yield Flestolol.

Flestolol Synthesis Pathway Reactant1 2-Fluorobenzoyl Chloride Intermediate 2,3-Epoxypropyl 2-Fluorobenzoate Reactant1->Intermediate Reactant2 Glycidol Reactant2->Intermediate Product Flestolol Intermediate->Product Reactant3 (2-Amino-2-methyl-propyl)-urea Reactant3->Product

Caption: Simplified synthesis pathway for Flestolol.

Conclusion

This compound is a potent, nonselective, competitive beta-adrenergic antagonist with an ultra-short duration of action. Its pharmacokinetic and pharmacodynamic properties have been well-characterized, demonstrating a rapid onset and offset of effect that is directly correlated with its plasma concentration. The detailed experimental data and established protocols provide a solid foundation for further research and development in clinical settings where precise, titratable, and rapidly reversible beta-blockade is advantageous. The information presented in this guide serves as a comprehensive resource for scientists and clinicians working with this and similar cardiovascular drugs.

References

Flestolol Sulfate: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flestolol is a short-acting, competitive, nonselective beta-adrenergic receptor antagonist. Its rapid metabolism by plasma esterases results in an ultra-short half-life, making it a subject of interest for applications where tight control of beta-blockade is crucial. This document provides a detailed overview of the synthesis of Flestolol Sulfate and its key chemical properties. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties of Flestolol and this compound

Flestolol and its sulfate salt possess distinct physicochemical properties that are critical for their formulation and biological activity. The following tables summarize the key quantitative data available for these compounds.

Table 1: Chemical and Physical Properties of Flestolol

PropertyValueSource
IUPAC Name[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoatePubChem
Molecular FormulaC₁₅H₂₂FN₃O₄PubChem[1]
Molecular Weight327.35 g/mol PubChem[1]
CAS Number87721-62-8Wikipedia[2]
Melting PointNot available
SolubilityNot available
pKaNot available
LogP0.2 (Computed)PubChem[1]

Table 2: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate;sulfuric acidPharmaCompass[3]
Molecular FormulaC₁₅H₂₄FN₃O₈SCymitQuimica[4]
Molecular Weight425.43 g/mol CymitQuimica[4]
CAS Number88844-73-9PharmaCompass[3]
Physical FormSolidCymitQuimica[4]
Melting PointNot available
SolubilityNot available

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of key intermediates, followed by their condensation and subsequent salt formation. The overall synthetic scheme is outlined below, followed by a detailed description of each step.

Overall Synthesis Scheme

The synthesis of Flestolol (5) is achieved through a two-step process, followed by the formation of the sulfate salt. The first step involves the acylation of glycidol (2) with 2-fluorobenzoyl chloride (1) to yield the epoxide intermediate, 2,3-epoxypropyl 2-fluorobenzoate (3). The second key intermediate, (2-amino-2-methyl-propyl)-urea (4), is prepared by the reaction of 1,1-dimethylethylenediamine with urea. These two intermediates are then reacted to form Flestolol. Finally, Flestolol is treated with sulfuric acid to produce this compound.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on literature descriptions.[5]

Step 1: Synthesis of 2,3-Epoxypropyl 2-Fluorobenzoate (3)

  • Materials: 2-Fluorobenzoyl chloride (1), Glycidol (2), Pyridine, Anhydrous diethyl ether.

  • Procedure: To a stirred solution of glycidol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether at 0 °C, a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The resulting precipitate (pyridinium hydrochloride) is removed by filtration. The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,3-epoxypropyl 2-fluorobenzoate as an oil, which can be purified by vacuum distillation.

Step 2: Synthesis of (2-Amino-2-methyl-propyl)-urea (4)

  • Materials: 1,1-Dimethylethylenediamine, Urea, Xylene.

  • Procedure: A mixture of 1,1-dimethylethylenediamine (1.0 equivalent) and urea (1.0 equivalent) in a suitable high-boiling solvent such as xylene is heated to reflux. The reaction progresses with the evolution of ammonia. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, (2-amino-2-methyl-propyl)-urea, may precipitate. The solid is collected by filtration, washed with a cold solvent, and can be recrystallized to achieve higher purity.

Step 3: Synthesis of Flestolol (5)

  • Materials: 2,3-Epoxypropyl 2-fluorobenzoate (3), (2-Amino-2-methyl-propyl)-urea (4), a suitable solvent (e.g., ethanol or isopropanol).

  • Procedure: A solution of 2,3-epoxypropyl 2-fluorobenzoate (1.0 equivalent) and (2-amino-2-methyl-propyl)-urea (1.0 equivalent) in a suitable protic solvent like ethanol is heated to reflux for several hours. The reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield Flestolol as a viscous oil or a low-melting solid.

Step 4: Synthesis of this compound

  • Materials: Flestolol (5), Sulfuric acid, Ethanol.

  • Procedure: Flestolol is dissolved in a minimal amount of cold ethanol. To this solution, a stoichiometric amount of a solution of sulfuric acid in ethanol is added dropwise with stirring. The this compound salt precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Urea Derivative Synthesis cluster_step3 Step 3: Flestolol Synthesis cluster_step4 Step 4: Salt Formation A 2-Fluorobenzoyl chloride (1) C Acylation A->C B Glycidol (2) B->C D 2,3-Epoxypropyl 2-Fluorobenzoate (3) C->D E 1,1-Dimethylethylenediamine G Condensation E->G F Urea F->G H (2-Amino-2-methyl-propyl)-urea (4) G->H I 2,3-Epoxypropyl 2-Fluorobenzoate (3) K Ring Opening/Condensation I->K J (2-Amino-2-methyl-propyl)-urea (4) J->K L Flestolol (5) K->L M Flestolol (5) O Salt Formation M->O N Sulfuric Acid N->O P This compound O->P

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Flestolol functions as a competitive antagonist at beta-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine and norepinephrine. The blockade of these receptors, particularly the β1 subtype found predominantly in cardiac tissue, leads to a reduction in heart rate, myocardial contractility, and blood pressure. The signaling pathway initiated by beta-adrenergic receptor activation and its inhibition by Flestolol is depicted below.

Beta-Adrenergic Signaling Pathway

BetaAdrenergicPathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor β-Adrenergic Receptor g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to agonist Agonist (e.g., Epinephrine) agonist->receptor Activates antagonist Flestolol antagonist->receptor Blocks pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate) pka->response Phosphorylates targets leading to

References

Understanding the Metabolism of Flestolol by Plasma Esterases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flestolol is an ultra-short-acting beta-adrenergic blocking agent characterized by its rapid metabolism in the bloodstream.[1][2] This rapid clearance is primarily mediated by plasma esterases, leading to a short elimination half-life.[1][2] This technical guide provides an in-depth overview of the metabolism of Flestolol, including detailed experimental protocols for its study, a summary of key quantitative data, and visual representations of its metabolic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction

Flestolol is a nonselective, competitive beta-adrenergic antagonist.[1] Its ultra-short duration of action is a key pharmacological feature, making it suitable for applications where tight control of beta-blockade is necessary.[1][3] The rapid offset of its effects is attributed to its efficient hydrolysis by plasma esterases.[1] Understanding the specifics of this metabolic pathway is crucial for its clinical application and for the development of similar soft drugs.

The Metabolic Pathway of Flestolol

The primary metabolic pathway of Flestolol is the hydrolysis of its ester linkage, a reaction catalyzed by plasma esterases, with human serum cholinesterase being a key enzyme.[4] This enzymatic action results in the formation of an inactive carboxylic acid metabolite and an alcohol moiety.

Flestolol_Metabolism Flestolol Flestolol (Ester-containing parent drug) Metabolite Inactive Metabolites (Carboxylic Acid and Alcohol) Flestolol->Metabolite Hydrolysis Esterases Plasma Esterases (e.g., Cholinesterase) Esterases->Flestolol catalyzes In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis P1 Prepare Flestolol Stock Solution I2 Initiate Reaction with Flestolol P1->I2 P2 Collect Fresh Plasma I1 Pre-warm Plasma and Buffer P2->I1 P3 Prepare Incubation Buffer P3->I1 I1->I2 I3 Incubate at 37°C with Shaking I2->I3 S1 Collect Aliquots at Time Points I3->S1 S2 Quench Reaction (e.g., with Acetonitrile) S1->S2 A1 Centrifuge to Precipitate Proteins S2->A1 A2 Analyze Supernatant by HPLC A1->A2

References

The Role of Flestolol Sulfate in the Study of Beta-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Flestolol Sulfate

Flestolol is a beta-adrenergic blocking agent that acts competitively at beta-1 and beta-2 adrenergic receptors without exhibiting intrinsic sympathomimetic activity.[1] Its ultra-short duration of action is attributed to its metabolism by plasma esterases.[1] This characteristic allows for rapid dose-dependent attenuation of beta-adrenergic responses, such as isoproterenol-induced tachycardia, with a swift recovery from blockade upon cessation of administration.[4] These properties make Flestolol an interesting subject for pharmacological studies and a useful tool for investigating the physiological and pathological roles of beta-adrenergic receptors.

Data Presentation: Pharmacological and Pharmacokinetic Properties

To facilitate a clear understanding of Flestolol's characteristics, the following tables summarize its key pharmacological and pharmacokinetic parameters.

Table 1: Pharmacological Profile of this compound
ParameterValueReference
Receptor SpecificityNonselective β1/β2-adrenergic antagonist[1]
Intrinsic Sympathomimetic ActivityNone[1]
Mechanism of ActionCompetitive antagonist[1]
Primary Therapeutic Use (Investigational)Supraventricular tachyarrhythmias, Angina[1][3]
Table 2: Illustrative Binding Affinities for Beta-Adrenergic Receptors*
Receptor SubtypeKi (nM)IC50 (nM)
β1-adrenergic receptor[Data Not Available][Data Not Available]
β2-adrenergic receptor[Data Not Available][Data Not Available]
*Note: Specific Ki and IC50 values for this compound are not widely reported in the literature. The table above serves as a template for the data that would be generated using the experimental protocols outlined in this guide. A nonselective antagonist would be expected to have similar affinity values for both β1 and β2 receptors.
Table 3: Pharmacokinetic Parameters of Flestolol in Humans
ParameterMean ValueStandard DeviationReference
Elimination Half-Life (t1/2)7.2 minutes-[2]
Steady-State Concentration (at 5 µg/kg/min infusion)31.1 ng/mL12.0 ng/mL[2]
Total Body Clearance181 mL/min/kg66 mL/min/kg[2]
Apparent Volume of Distribution1.89 L/kg-[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with beta-adrenergic receptors.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Ki) and density (Bmax) of receptors for a given ligand. As the availability of radiolabeled Flestolol is not documented, these protocols describe how to determine its binding characteristics using a competition binding assay with a known radiolabeled beta-adrenergic antagonist.

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cells expressing β1- and/or β2-adrenergic receptors (e.g., CHO cells stably expressing human β1 or β2 receptors, rat lung membranes for β2, rat heart membranes for β1).

  • Radiolabeled nonselective beta-blocker (e.g., [125I]-Iodocyanopindolol).

  • This compound.

  • Selective β1 antagonist (e.g., CGP 20712A) and selective β2 antagonist (e.g., ICI 118,551) for receptor subtype identification.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Protocol for Competition Binding Assay:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a fixed concentration of the radioligand (typically at or below its Kd) and binding buffer.

    • Nonspecific Binding: Add the radioligand and a high concentration of a non-labeled, nonselective antagonist (e.g., 10 µM propranolol).

    • Competition: Add the radioligand and increasing concentrations of this compound (e.g., from 10-10 M to 10-4 M).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a nonlinear regression model to determine the IC50 (the concentration of Flestolol that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated adenylyl cyclase activity, providing insights into its functional potency.

Objective: To determine the functional antagonism of this compound at beta-adrenergic receptors by measuring its effect on isoproterenol-stimulated adenylyl cyclase activity.

Materials:

  • Cell membranes expressing beta-adrenergic receptors.

  • Isoproterenol (a nonselective beta-agonist).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4).

  • [α-32P]ATP.

  • Stopping solution (e.g., 1% SDS).

  • Dowex and alumina columns for cAMP separation.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In test tubes, pre-incubate the membranes with increasing concentrations of this compound for a short period (e.g., 15-30 minutes) at 30°C.

  • Stimulation: Add a fixed concentration of isoproterenol (e.g., a concentration that elicits a submaximal response) to the tubes.

  • Initiation of Reaction: Start the adenylyl cyclase reaction by adding the assay buffer containing [α-32P]ATP. Incubate for a defined time (e.g., 10-20 minutes) at 30°C.

  • Termination: Stop the reaction by adding the stopping solution.

  • Separation of [32P]cAMP: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.

  • Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.

  • Data Analysis:

    • Plot the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min) against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of Flestolol that inhibits 50% of the isoproterenol-stimulated adenylyl cyclase activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of beta-adrenergic receptors with this compound.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) BAR Beta-Adrenergic Receptor (β-AR) Agonist->BAR Binds & Activates Flestolol This compound (Antagonist) Flestolol->BAR Binds & Blocks G_protein G Protein (Gαsβγ) BAR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes with β-AR Incubation Incubate Membranes with Radioligand ± Flestolol Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Flestolol, and Buffers Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Analysis Data Analysis to Determine IC50 and Ki Counting->Analysis

Caption: Workflow of a radioligand competition binding assay.

Adenylyl_Cyclase_Assay_Workflow cluster_preparation_ac Preparation cluster_assay_ac Assay cluster_separation_ac Separation cluster_detection_ac Detection & Analysis Membrane_Prep_AC Prepare Cell Membranes with β-AR Preincubation Pre-incubate Membranes with Flestolol Membrane_Prep_AC->Preincubation Reagent_Prep_AC Prepare Isoproterenol, Flestolol, and [α-32P]ATP Reagent_Prep_AC->Preincubation Stimulation Stimulate with Isoproterenol Preincubation->Stimulation Reaction Initiate Reaction with [α-32P]ATP Stimulation->Reaction Chromatography Separate [32P]cAMP by Column Chromatography Reaction->Chromatography Counting_AC Scintillation Counting of [32P]cAMP Chromatography->Counting_AC Analysis_AC Data Analysis to Determine IC50 Counting_AC->Analysis_AC

Caption: Workflow of an adenylyl cyclase activity assay.

Conclusion

References

An In-depth Technical Guide on the Preliminary Electrophysiological Effects of Flestolol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary electrophysiological effects of Flestolol Sulfate, an ultra-short-acting beta-adrenergic blocking agent. The document synthesizes data from early clinical studies, detailing the drug's impact on cardiac electrophysiology, the methodologies used in these investigations, and the underlying signaling pathways.

Quantitative Electrophysiological Effects

This compound has been demonstrated to produce dose-dependent effects on several key electrophysiological parameters of the heart. The following table summarizes the significant quantitative findings from a clinical study involving 15 patients.[1]

Electrophysiological ParameterDosageMean Prolongation/Increasep-value
Sinus Cycle Length10 micrograms/kg/min20%p = 0.0001
Corrected Sinus Node Recovery Time10 micrograms/kg/min42%p = 0.02
AH Interval10 micrograms/kg/min21%p = 0.0001
AV Node Effective Refractory Period10 micrograms/kg/min28%Not specified
AV Node Wenckebach Cycle Length10 micrograms/kg/min30%p = 0.0001
Right Ventricular Effective Refractory Period10 micrograms/kg/min5%p = 0.03

Data sourced from a clinical electrophysiology study of flestolol.[1]

These findings indicate that Flestolol primarily exerts its effects on the sinus and atrioventricular (AV) nodes, which is consistent with the known actions of beta-blockers.[1][2] Notably, atrial refractoriness and infranodal conduction remained unchanged.[1] The effects of Flestolol are rapidly reversible, with electrophysiological variables returning to control values within 30 minutes of discontinuing the infusion.[1][2]

Experimental Protocols

The preliminary electrophysiological data for this compound were primarily obtained from clinical studies involving patients and healthy volunteers. A representative experimental protocol is detailed below.

Study Design: An open-label, dose-escalation study.

Subject Population: 15 patients with a clinical indication for electrophysiologic testing.[1]

Drug Administration:

  • Loading Dose 1: 45 micrograms/kg administered intravenously.[1]

  • Infusion 1: 5 micrograms/kg/min for 15 minutes.[1]

  • Loading Dose 2: 60 micrograms/kg administered intravenously.[1]

  • Infusion 2: 10 micrograms/kg/min for 15 minutes.[1]

Electrophysiological Measurements: Standard intracardiac recordings were performed to measure the following parameters at baseline and after 15 minutes of each infusion rate:[1]

  • Sinus Cycle Length

  • Corrected Sinus Node Recovery Time

  • AH Interval (atrioventricular nodal conduction time)

  • AV Node Effective Refractory Period

  • AV Node Wenckebach Cycle Length

  • Right Ventricular Effective Refractory Period

Plasma Concentration Monitoring: Blood samples were collected to determine Flestolol plasma concentrations at each infusion rate.[1]

Washout Period: Following the final infusion, electrophysiological variables and plasma concentrations were monitored for at least 30 minutes to assess the offset of action.[1]

Signaling Pathways and Experimental Workflow

3.1. Signaling Pathway of Beta-Adrenergic Blockade

Flestolol is a nonselective, competitive beta-adrenergic blocking agent.[2] It exerts its electrophysiological effects by antagonizing the actions of catecholamines (e.g., norepinephrine, epinephrine) at beta-1 adrenergic receptors in the heart. The diagram below illustrates the canonical signaling pathway inhibited by Flestolol.

Beta_Adrenergic_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Flestolol Flestolol Flestolol->Beta1_Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Calcium & Funny Ion Channels PKA->Ion_Channels Phosphorylates Electrophysiological_Effects Increased Heart Rate Increased Conduction Velocity Ion_Channels->Electrophysiological_Effects Leads to

Beta-Adrenergic Signaling Pathway Inhibition by Flestolol.

3.2. Experimental Workflow for Clinical Electrophysiology Study

The following diagram outlines the logical flow of the clinical experiments conducted to determine the electrophysiological effects of Flestolol.

Experimental_Workflow cluster_setup Preparation cluster_intervention Intervention cluster_followup Follow-up Patient_Selection Patient Selection (n=15) Baseline_Measurement Baseline Electrophysiological Measurements Patient_Selection->Baseline_Measurement Dose1_Admin Administer Loading Dose 1 (45 µg/kg) Baseline_Measurement->Dose1_Admin Infusion1 Start Infusion 1 (5 µg/kg/min for 15 min) Dose1_Admin->Infusion1 Measurement1 Electrophysiological Measurements & Plasma Sample Infusion1->Measurement1 Dose2_Admin Administer Loading Dose 2 (60 µg/kg) Measurement1->Dose2_Admin Infusion2 Start Infusion 2 (10 µg/kg/min for 15 min) Dose2_Admin->Infusion2 Measurement2 Electrophysiological Measurements & Plasma Sample Infusion2->Measurement2 Stop_Infusion Discontinue Infusion Measurement2->Stop_Infusion Post_Infusion_Monitoring Monitor Electrophysiology & Plasma Levels for 30 min Stop_Infusion->Post_Infusion_Monitoring Data_Analysis Data Analysis Post_Infusion_Monitoring->Data_Analysis

Clinical Electrophysiology Study Workflow for Flestolol.

Conclusion

The preliminary studies on this compound demonstrate its efficacy as a potent, ultra-short-acting beta-adrenergic blocker with significant and predictable electrophysiological effects. Its primary action of prolonging sinus and AV nodal function, combined with its rapid onset and offset of action, underscores its potential utility in clinical settings requiring precise and titratable beta-blockade.[1][2] Further research may be warranted to explore its effects on specific ion channels and its potential applications in a broader range of cardiovascular conditions.

References

Methodological & Application

Application Notes and Protocols for In Vivo Hemodynamic Studies of Flestolol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flestolol sulfate is an ultra-short-acting, nonselective, competitive beta-adrenergic blocking agent devoid of intrinsic sympathomimetic activity.[1] Its rapid onset and offset of action, due to metabolism by plasma esterases and a short elimination half-life of approximately 6.5 to 7.2 minutes, make it a valuable tool for tightly controlled in vivo hemodynamic studies.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate its hemodynamic effects in a preclinical setting, specifically in a canine model.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors (β-ARs). This blockade of β1 and β2 receptors leads to a reduction in the downstream signaling cascade mediated by G-proteins. Specifically, the inhibition of Gs-protein activation results in decreased adenylyl cyclase activity, leading to lower intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. The physiological consequences of this action include negative chronotropic (decreased heart rate) and inotropic (decreased myocardial contractility) effects.

Signaling Pathway of Beta-Adrenergic Receptor Blockade by this compound

Beta_Adrenergic_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Binds & Activates G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Decreased Heart Rate Decreased Contractility PKA->Physiological_Response Leads to Flestolol This compound Flestolol->Beta_AR Competitively Blocks

Caption: Beta-adrenergic receptor blockade by this compound.

Data Presentation

The following tables summarize the dose-dependent hemodynamic effects of this compound observed in in vivo studies.

Table 1: Hemodynamic Effects of this compound Infusion in Conscious Dogs [3]

Infusion Dose (µg/kg/min)Change in Heart Rate (beats/min)Change in LV dP/dtmax (%)Change in Diastolic Arterial Pressure (mmHg)
1Dose-dependent attenuation of isoproterenol-induced tachycardiaDose-dependent decreaseDose-dependent attenuation of isoproterenol-induced decrease
2.67Dose-dependent attenuation of isoproterenol-induced tachycardiaDose-dependent decreaseDose-dependent attenuation of isoproterenol-induced decrease
10Dose-dependent attenuation of isoproterenol-induced tachycardiaDose-dependent decreaseDose-dependent attenuation of isoproterenol-induced decrease

LV dP/dtmax: Maximum rate of rise of left ventricular pressure, an index of myocardial contractility.

Table 2: Antiarrhythmic Effects of this compound in Anesthetized Dogs [4]

Infusion Dose (µg/kg/min)Effect on Norepinephrine-Induced Ventricular Tachycardia
1Dose-dependent decrease
10Dose-dependent decrease
10094% suppression

Experimental Protocols

This section outlines a detailed protocol for an in vivo hemodynamic study of this compound in a canine model. This protocol is a synthesized representation based on established methodologies for cardiovascular research in dogs.

Experimental Workflow

Hemodynamic_Study_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Acclimatization Acclimatization Anesthesia Anesthesia Induction & Maintenance Acclimatization->Anesthesia Instrumentation Surgical Instrumentation Anesthesia->Instrumentation Baseline Baseline Hemodynamic Measurements Instrumentation->Baseline Infusion This compound Infusion (Dose Escalation) Baseline->Infusion SteadyState Steady-State Measurements Infusion->SteadyState PostInfusion Post-Infusion Monitoring SteadyState->PostInfusion DataCollection Data Collection & Recording PostInfusion->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis

References

Application Notes and Protocols: Flestolol Sulfate in a Canine Model of Supraventricular Tachyarrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supraventricular tachyarrhythmias (SVTs), including atrial fibrillation and atrial flutter, are significant causes of morbidity in canine patients, often associated with underlying structural heart disease.[1] The management of these arrhythmias typically involves drugs that control the ventricular response rate or aim to restore sinus rhythm.[2] Flestolol sulfate is an ultra-short-acting, nonselective beta-adrenergic blocking agent with a rapid onset and offset of action.[3] Its pharmacokinetic profile makes it a potentially valuable tool for the acute management of SVTs in a critical care or research setting, allowing for precise titration of beta-blockade with a reduced risk of prolonged adverse effects.

Mechanism of Action

Flestolol is a competitive, nonselective beta-adrenergic receptor antagonist. Its primary antiarrhythmic effect in supraventricular tachyarrhythmias is mediated by its action on the atrioventricular (AV) node. By blocking beta-1 adrenergic receptors in the AV nodal tissue, flestolol decreases the effects of catecholamines, leading to:

  • Slowing of conduction velocity through the AV node.

  • Prolongation of the AV nodal effective refractory period. [3]

These effects result in a decreased number of atrial impulses reaching the ventricles, thereby controlling the ventricular response rate in conditions like atrial fibrillation or atrial flutter.

Signaling Pathway of Beta-1 Adrenergic Receptor Blockade by Flestolol

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) B1AR Beta-1 Adrenergic Receptor Catecholamines->B1AR Activates G_protein Gs Protein B1AR->G_protein Activates Flestolol This compound Flestolol->B1AR Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channels PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Increases Conduction Increased AV Nodal Conduction Ca_influx->Conduction

Caption: Beta-1 adrenergic receptor signaling and its blockade by this compound.

Data Presentation

The following tables summarize quantitative data from human and canine studies, which can serve as a reference for expected outcomes.

Table 1: Electrophysiological Effects of Flestolol in Humans

This data is derived from a study in patients and shows the dose-dependent effects of flestolol on key cardiac electrophysiological parameters.[3]

ParameterBaseline (Control)Flestolol (5 µg/kg/min)Flestolol (10 µg/kg/min)% Change at 10 µg/kg/min
Sinus Cycle Length (ms)750 ± 150850 ± 180900 ± 200+20%
Corrected Sinus Node Recovery Time (ms)200 ± 100250 ± 120280 ± 130+42%
AH Interval (ms)90 ± 20100 ± 25110 ± 30+21%
AV Node Effective Refractory Period (ms)250 ± 50300 ± 60320 ± 65+28%
AV Node Wenckebach Cycle Length (ms)330 ± 60400 ± 70430 ± 75+30%
Right Ventricular Effective Refractory Period (ms)220 ± 20225 ± 20230 ± 20+5%

Data are presented as mean ± standard deviation. AH interval represents the conduction time from the low right atrium to the His bundle, reflecting AV nodal conduction.

Table 2: Flestolol Dosage in a Canine Model of Ventricular Arrhythmia

This table provides dosing information from a study that evaluated flestolol in canine models of ventricular tachycardia. These doses can be used as a starting point for studies on supraventricular arrhythmias.[4]

Arrhythmia ModelFlestolol Infusion Rate (µg/kg/min)Outcome
Ouabain-induced VT1 - 1000Ineffective
Ischemia-induced VT1 - 1000Ineffective
Norepinephrine-induced VT1, 10, 100Dose-dependent decrease in VT. 94% suppression at 100 µg/kg/min.
Coronary Occlusion-induced VF10Reduced incidence of VF from 70% to 15%.

VT = Ventricular Tachycardia; VF = Ventricular Fibrillation.

Experimental Protocols

The following are proposed protocols for inducing supraventricular tachyarrhythmia in a canine model and for evaluating the therapeutic effects of this compound.

Protocol 1: Induction of Atrial Flutter/Fibrillation via Rapid Atrial Pacing

This model is well-established and creates a substrate for sustained atrial arrhythmias.[5]

1. Animal Preparation:

  • Anesthetize adult mongrel dogs of either sex using an appropriate anesthetic regimen (e.g., morphine-chloralose) to maintain autonomic control.
  • Intubate and ventilate the animal.
  • Place a pacing catheter with multiple electrodes in the right atrium via femoral or jugular vein access under fluoroscopic guidance.
  • Insert catheters for blood pressure monitoring (femoral artery) and drug administration (femoral vein).
  • Record a multi-lead surface electrocardiogram (ECG) continuously.

2. Induction Protocol:

  • Acquire baseline electrophysiological measurements, including heart rate, blood pressure, and intracardiac intervals (AH, HV).
  • Initiate rapid atrial pacing at a cycle length of 150 ms (400 bpm) for a duration of 2-6 hours.
  • After the pacing period, terminate pacing and observe for the induction of sustained atrial flutter or fibrillation (defined as lasting >10 minutes).

Protocol 2: Administration and Evaluation of this compound

1. Drug Preparation:

  • Prepare this compound in a sterile saline solution for intravenous infusion.

2. Dosing Regimen:

  • Once sustained SVT is established, begin a continuous intravenous infusion of this compound.
  • Start with a low dose (e.g., 5 µg/kg/min) and titrate upwards every 15 minutes to higher doses (e.g., 10, 25, 50, and 100 µg/kg/min).
  • A loading dose may be considered based on pharmacokinetic modeling or prior studies.

3. Monitoring and Data Collection:

  • Continuously monitor and record the following parameters:
  • Surface ECG: To determine heart rate (ventricular response) and rhythm.
  • Intracardiac Electrograms: To measure atrial rate and assess for changes in atrial cycle length.
  • Arterial Blood Pressure: To monitor for hemodynamic compromise.
  • The primary efficacy endpoint is a significant reduction (e.g., ≥20%) in the ventricular response rate or conversion to sinus rhythm.
  • The safety endpoint is the absence of severe hypotension (e.g., mean arterial pressure < 60 mmHg) or bradycardia.

4. Washout Period:

  • After the final dose, terminate the flestolol infusion.
  • Due to its ultra-short half-life, effects are expected to dissipate within 30-60 minutes.[4] Monitor the return of the ventricular rate to the pre-treatment baseline.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_induction Phase 2: Arrhythmia Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis Anesthesia Anesthetize and Instrument Canine Model Baseline Record Baseline ECG, Blood Pressure, and Intracardiac Signals Anesthesia->Baseline Pacing Initiate Rapid Atrial Pacing (e.g., 400 bpm for 2-6 hrs) Baseline->Pacing Induction Confirm Sustained SVT (Atrial Fibrillation/Flutter) Pacing->Induction Infusion Start this compound Infusion (e.g., 5 µg/kg/min) Induction->Infusion Titration Titrate Dose Upwards (e.g., 10, 25, 50, 100 µg/kg/min) Infusion->Titration Monitoring Continuously Monitor ECG and Blood Pressure Titration->Monitoring Efficacy Assess Efficacy: - Ventricular Rate Control - Conversion to Sinus Rhythm Monitoring->Efficacy Safety Assess Safety: - Hypotension - Bradycardia Efficacy->Safety Washout Terminate Infusion and Monitor for Washout Safety->Washout

Caption: Experimental workflow for evaluating flestolol in a canine SVT model.

Conclusion

This compound presents a compelling profile for the acute management of supraventricular tachyarrhythmias due to its rapid onset and short duration of action. The protocols outlined here provide a framework for preclinical evaluation in a canine model. By leveraging established methods for arrhythmia induction and drawing upon existing dosage and electrophysiological data, researchers can effectively investigate the therapeutic potential of flestolol. Such studies are crucial for determining its efficacy in controlling ventricular rate and its safety profile in the context of SVT before consideration for clinical veterinary use.

References

Flestolol Sulfate Infusion Protocol for Rabbit Arrhythmia Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flestolol sulfate is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist. Its rapid onset and offset of action make it a valuable tool for experimental models where precise control of beta-blockade is required.[1] This document provides a detailed protocol for the infusion of this compound in a rabbit model of catecholamine-induced arrhythmia, a common preclinical model for assessing the efficacy of antiarrhythmic drugs. The rabbit is a suitable model for cardiovascular research as its cardiac electrophysiology shares many similarities with that of humans.

The rationale for using a catecholamine-induced arrhythmia model is based on the mechanism of action of beta-blockers. These drugs counteract the pro-arrhythmic effects of excessive sympathetic stimulation, which is mediated by catecholamines like isoproterenol and norepinephrine. A study in a canine model indicated that flestolol was effective against norepinephrine-induced ventricular tachycardia but not ouabain-induced arrhythmias, further supporting the choice of a catecholamine-based model.

Experimental Design and Rationale

This protocol is designed to first establish a stable and reproducible arrhythmia in rabbits using a continuous infusion of the beta-agonist isoproterenol. Once the arrhythmia is established, this compound is administered as a continuous infusion to assess its ability to suppress or terminate the arrhythmia. The experimental design allows for a clear comparison of cardiac parameters before, during, and after treatment.

Animal Model
  • Species: New Zealand White Rabbit (Oryctolagus cuniculus)

  • Weight: 2.5 - 3.5 kg

  • Justification: The rabbit heart shares significant electrophysiological similarities with the human heart, making it a relevant model for studying cardiac arrhythmias.[2]

Experimental Protocols

Animal Preparation and Anesthesia
  • Anesthetize the rabbit with an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine, followed by maintenance with isoflurane).

  • Place the animal on a heating pad to maintain body temperature.

  • Establish intravenous (IV) access in the marginal ear vein for drug infusion.

  • Surgically expose and cannulate the femoral artery for continuous blood pressure monitoring and blood sampling.

  • Attach surface ECG electrodes (Lead II configuration is standard) to monitor cardiac rhythm continuously.

  • Allow the animal to stabilize for at least 30 minutes after instrumentation before starting the experimental protocol.

Induction of Arrhythmia
  • Prepare a stock solution of Isoproterenol Hydrochloride in sterile saline.

  • Begin a continuous intravenous infusion of isoproterenol. A starting infusion rate of 0.5 µg/kg/min is recommended.

  • Monitor the ECG for the development of arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), or other tachyarrhythmias.

  • If arrhythmias do not occur within 15-20 minutes, the isoproterenol infusion rate can be incrementally increased (e.g., to 1.0 µg/kg/min) until a stable arrhythmia is established.

  • Once a consistent arrhythmia is present for at least 10-15 minutes, record baseline arrhythmic parameters.

This compound Infusion Protocol
  • Prepare a stock solution of this compound in sterile saline.

  • While continuing the isoproterenol infusion, begin a continuous intravenous infusion of this compound.

  • A graded infusion protocol is recommended to assess the dose-dependent effects of Flestolol. The following infusion rates can be used, with each rate maintained for 15-20 minutes:[3]

    • Low dose: 5-10 µg/kg/min

    • Medium dose: 20-30 µg/kg/min

    • High dose: 50-100 µg/kg/min

  • Continuously monitor and record ECG and hemodynamic parameters throughout the Flestolol infusion.

Data Acquisition and Analysis
  • ECG Analysis: Measure heart rate, PR interval, QRS duration, and QT interval. Quantify the arrhythmia by counting the number of PVCs per minute and measuring the duration of any episodes of ventricular tachycardia.

  • Hemodynamic Analysis: Continuously record systolic, diastolic, and mean arterial blood pressure.

  • Data Presentation: Summarize all quantitative data in tables for easy comparison of baseline, arrhythmia induction, and Flestolol treatment periods.

Quantitative Data Summary

The following tables present expected baseline physiological data for New Zealand White rabbits and representative data on the effects of isoproterenol and a beta-blocker. Note that the anti-arrhythmic data is based on studies with propranolol in a rat model and should be considered as an illustrative example of the expected effects of a beta-blocker like Flestolol.[4]

Table 1: Baseline Physiological and ECG Parameters in Anesthetized New Zealand White Rabbits

ParameterNormal Range
Heart Rate (bpm)180 - 250[5][6]
Systolic Blood Pressure (mmHg)100 - 130[5]
Diastolic Blood Pressure (mmHg)70 - 85[5]
P wave duration (s)0.02 - 0.04[5]
PR interval (s)0.04 - 0.08[5]
QRS duration (s)0.02 - 0.06[5]
QT interval (s)0.08 - 0.12[5]

Table 2: Representative Effects of Isoproterenol and Beta-Blocker on Arrhythmia

ParameterBaselineIsoproterenol-Induced ArrhythmiaIsoproterenol + Beta-Blocker
Heart Rate (bpm)~220>300~250
Premature Ventricular Contractions (per min)0>50<10
Ventricular Tachycardia Incidence0%HighSignificantly Reduced
Mean Arterial Pressure (mmHg)~90~80~85

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Animal Preparation cluster_arrhythmia Arrhythmia Induction cluster_treatment This compound Treatment cluster_analysis Data Analysis anesthesia Anesthesia instrumentation Surgical Instrumentation (IV, Arterial Line, ECG) anesthesia->instrumentation stabilization Stabilization Period (30 min) instrumentation->stabilization isoproterenol Isoproterenol Infusion (e.g., 0.5 µg/kg/min) stabilization->isoproterenol Start Experiment arrhythmia_establishment Establish Stable Arrhythmia (15-20 min) isoproterenol->arrhythmia_establishment baseline_arrhythmia Record Baseline Arrhythmic Data arrhythmia_establishment->baseline_arrhythmia flestolol_infusion Graded Flestolol Infusion (5-100 µg/kg/min) baseline_arrhythmia->flestolol_infusion Initiate Treatment data_recording Continuous ECG and Hemodynamic Monitoring flestolol_infusion->data_recording ecg_analysis ECG Analysis (HR, Intervals, Arrhythmia Quantification) data_recording->ecg_analysis hemo_analysis Hemodynamic Analysis (BP) data_recording->hemo_analysis

Caption: Experimental workflow for this compound infusion in a rabbit arrhythmia model.

Beta-Adrenergic Signaling Pathway and Blockade by Flestolol

Under normal physiological conditions, catecholamines such as norepinephrine and epinephrine bind to beta-1 adrenergic receptors on the surface of cardiomyocytes. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban increases the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium storage and release. These events collectively result in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). In the context of excessive catecholamine stimulation, this pathway can become pro-arrhythmic.

This compound, as a competitive beta-1 adrenergic receptor antagonist, blocks the binding of catecholamines to the receptor. This prevents the activation of the downstream signaling cascade, thereby mitigating the effects of excessive sympathetic stimulation on the heart and reducing the propensity for arrhythmias.

SignalingPathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Signaling beta_receptor β1-Adrenergic Receptor gs Gs Protein beta_receptor->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts ATP to gs->ac Stimulates ca_channel L-type Ca2+ Channel ca_influx ↑ Ca2+ Influx ca_channel->ca_influx catecholamine Catecholamine (e.g., Isoproterenol) catecholamine->beta_receptor Activates flestolol This compound flestolol->beta_receptor Blocks pka Protein Kinase A (PKA) camp->pka Activates pka->ca_channel Phosphorylates arrhythmia ↑ Heart Rate ↑ Contractility (Arrhythmia) ca_influx->arrhythmia

Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Langendorff Isolated Heart Preparation with Flestolol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart preparation is a cornerstone ex vivo technique for cardiovascular research, allowing for the study of cardiac function in a controlled environment, free from systemic physiological influences.[1][2] This model is particularly valuable for assessing the direct effects of pharmacological agents on myocardial contractility, heart rate, and coronary blood flow.

Flestolol Sulfate is an ultra-short-acting, nonselective beta-adrenergic receptor antagonist.[3] Its rapid onset and offset of action are attributed to its metabolism by plasma esterases, resulting in a short elimination half-life of approximately 6.5 minutes.[3][4] These characteristics make Flestolol a compound of interest for applications where tight control of beta-blockade is desirable.

These application notes provide a detailed protocol for utilizing the Langendorff isolated heart preparation to evaluate the cardiac effects of this compound. The document includes experimental workflows, data presentation guidelines, and a description of the underlying signaling pathways.

Data Presentation

Quantitative data from Langendorff experiments assessing the effects of this compound should be summarized in clear, structured tables to facilitate comparison between different experimental conditions. Below are template tables for presenting key hemodynamic parameters.

Table 1: Baseline Hemodynamic Parameters of Isolated Rat Hearts

ParameterValue (Mean ± SEM)
Heart Rate (beats/min)280 ± 15
Left Ventricular Developed Pressure (LVDP, mmHg)95 ± 8
Coronary Flow (mL/min)12 ± 2
Rate-Pressure Product (RPP, mmHg·beats/min)26600 ± 2100

Table 2: Dose-Dependent Effects of this compound on Hemodynamic Parameters

Flestolol ConcentrationHeart Rate (% of Baseline)LVDP (% of Baseline)Coronary Flow (% of Baseline)RPP (% of Baseline)
Vehicle (Control)100 ± 5100 ± 6100 ± 4100 ± 7
1 µM85 ± 490 ± 598 ± 377 ± 6
10 µM70 ± 580 ± 695 ± 456 ± 7
100 µM55 ± 665 ± 792 ± 536 ± 6

Note: The data presented in Table 2 are illustrative and based on expected outcomes for a nonselective beta-blocker in a Langendorff preparation. Actual experimental results may vary.

Table 3: Reversibility of this compound Effects Following Washout

ParameterBaselineDuring Flestolol (10 µM)15 min Post-Washout30 min Post-Washout
Heart Rate (beats/min)275 ± 12193 ± 10255 ± 11270 ± 13
LVDP (mmHg)98 ± 778 ± 692 ± 796 ± 8

Experimental Protocols

I. Langendorff Isolated Heart Preparation

This protocol is adapted from established Langendorff procedures.[2][5][6]

Materials:

  • Male Wistar rats (250-300g)

  • Heparin (1000 IU/mL)

  • Pentobarbital sodium (or other suitable anesthetic)

  • Krebs-Henseleit (KH) buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11), gassed with 95% O₂ / 5% CO₂ to a pH of 7.4, and maintained at 37°C.

  • Langendorff apparatus equipped with a perfusion reservoir, bubble trap, aortic cannula, and a heated organ bath.

  • Pressure transducer and data acquisition system.

  • Intraventricular balloon catheter.

Procedure:

  • Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium.

  • Administer heparin intravenously to prevent coagulation.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold KH buffer to induce cardioplegia.

  • Isolate the aorta and mount it on the aortic cannula of the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (typically 70-80 mmHg).

  • Remove any excess tissue from the heart.

  • Insert a fluid-filled balloon catheter into the left ventricle through the left atrium to measure isovolumetric ventricular pressure.

  • Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow. Hearts that do not achieve stable function should be excluded.

II. Administration of this compound

Materials:

  • This compound stock solution (e.g., 10 mM in distilled water)

  • Krebs-Henseleit (KH) buffer

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in KH buffer to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Following the stabilization period, switch the perfusion from the control KH buffer to the KH buffer containing the lowest concentration of this compound.

  • Perfuse with each concentration for a period of 15-20 minutes to allow the drug to reach a steady-state effect.

  • Record hemodynamic parameters continuously.

  • To assess reversibility, switch the perfusion back to the control KH buffer (washout) and monitor the recovery of cardiac function for at least 30 minutes.

Visualizations

Experimental Workflow

Langendorff_Workflow cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_data Data Acquisition anesthesia Anesthetize Rat heparin Administer Heparin anesthesia->heparin excision Excise Heart heparin->excision cannulation Mount on Aortic Cannula excision->cannulation stabilization Stabilization Period (20-30 min) cannulation->stabilization drug_admin Administer this compound (Dose-Response) stabilization->drug_admin washout Washout Period (30 min) drug_admin->washout monitoring Continuous Monitoring of: - Heart Rate - LVDP - Coronary Flow drug_admin->monitoring washout->monitoring analysis Data Analysis monitoring->analysis

Caption: Workflow for Langendorff isolated heart preparation and this compound administration.

Beta-Adrenergic Signaling Pathway and Blockade by Flestolol

Beta_Adrenergic_Signaling cluster_receptor Beta-Adrenergic Receptor Signaling cluster_blockade Mechanism of Flestolol Action beta_agonist Beta-Agonist (e.g., Isoproterenol) beta_receptor Beta-1 Adrenergic Receptor beta_agonist->beta_receptor g_protein Gs Protein beta_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka activates ca_channel L-type Ca2+ Channel pka->ca_channel phosphorylates ca_influx Increased Ca2+ Influx ca_channel->ca_influx leads to contractility Increased Contractility & Heart Rate ca_influx->contractility results in flestolol This compound flestolol->beta_receptor blockade Blocks Receptor

Caption: Beta-adrenergic signaling cascade and the inhibitory action of this compound.

References

Dose-Response Studies of Flestolol Sulfate in Conscious Canines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of Flestolol Sulfate, an ultra-short-acting beta-adrenoceptor antagonist, in conscious dog models. The included protocols are designed to guide researchers in replicating and building upon these foundational studies to further explore the hemodynamic and antiarrhythmic properties of this compound.

Hemodynamic Effects of this compound During Isoprenaline Challenge and Exercise

This section details the impact of this compound on key cardiovascular parameters in conscious, chronically instrumented dogs subjected to either pharmacological stress with isoprenaline or physical stress through graded treadmill exercise.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Isoprenaline-Induced Hemodynamic Changes [1]

This compound Dose (µg/kg/min)Isoprenaline InfusionHeart RatePositive Left Ventricular dP/dtmaxDiastolic Arterial Pressure
Control (0)IncreasingDose-dependent increaseDose-dependent increaseDose-dependent decrease
1IncreasingRightward shift in dose-response curveRightward shift in dose-response curveRightward shift in dose-response curve
2.67IncreasingFurther rightward shiftFurther rightward shiftFurther rightward shift
10IncreasingSignificant rightward shiftSignificant rightward shiftSignificant rightward shift

Table 2: Effects of this compound on Hemodynamic Response to Graded Exercise [1]

This compound Dose (µg/kg/min)Graded Physical ExercisePositive Left Ventricular dP/dtmax
Control (0)Increasing intensityIncrease with exercise intensity
1Increasing intensityDecrease compared to control
2.67Increasing intensityFurther decrease compared to control
10Increasing intensityMarked decrease compared to control
Experimental Protocols

Protocol 1: Isoprenaline Infusion Challenge in Conscious Instrumented Dogs

Objective: To assess the beta-blocking activity of this compound by measuring its ability to antagonize the effects of the non-selective beta-agonist, isoprenaline.

Materials:

  • Conscious, chronically instrumented dogs

  • This compound

  • Isoprenaline

  • Infusion pumps

  • Hemodynamic monitoring system (for heart rate, blood pressure, left ventricular dP/dtmax)

Procedure:

  • Following a control cycle to establish baseline hemodynamic parameters, initiate a continuous intravenous infusion of this compound at the desired dose (e.g., 1, 2.67, or 10 µg/kg/min).[1]

  • Allow sufficient time for this compound to reach a steady state.

  • Begin a stepwise infusion of increasing concentrations of isoprenaline.

  • Continuously monitor and record heart rate, positive left ventricular dP/dtmax, and diastolic arterial pressure throughout the isoprenaline infusion.

  • After completing the isoprenaline dose-response curve, terminate the infusions.

  • Allow for a washout period to ensure the complete elimination of this compound, which has an extremely short half-life (an 83% loss of effect is observed within 25 minutes).[1]

  • Repeat the procedure for each dose of this compound.

Protocol 2: Graded Treadmill Exercise in Conscious Instrumented Dogs

Objective: To evaluate the effect of this compound on the physiological hemodynamic response to physical stress.

Materials:

  • Conscious, chronically instrumented dogs trained to run on a treadmill

  • This compound

  • Motorized treadmill

  • Infusion pumps

  • Hemodynamic monitoring system

Procedure:

  • After a control exercise cycle to determine the baseline response, begin a continuous intravenous infusion of this compound at the selected dose.[1]

  • Initiate a graded treadmill exercise protocol, gradually increasing the speed and/or incline.

  • Continuously record hemodynamic parameters, with a primary focus on the positive left ventricular dP/dtmax.[1]

  • Compare the hemodynamic responses during exercise with and without this compound infusion.

  • Allow for a recovery period after exercise and a washout period for the drug before subsequent experiments.

Visualizations

cluster_protocol1 Protocol 1: Isoprenaline Challenge Baseline Baseline Flestolol Infusion Flestolol Infusion Baseline->Flestolol Infusion Start Isoprenaline Infusion Isoprenaline Infusion Flestolol Infusion->Isoprenaline Infusion Steady State Hemodynamic Monitoring Hemodynamic Monitoring Isoprenaline Infusion->Hemodynamic Monitoring Increasing Doses Washout Washout Hemodynamic Monitoring->Washout End

Caption: Experimental workflow for the Isoprenaline Challenge Protocol.

cluster_protocol2 Protocol 2: Graded Exercise Control Exercise Control Exercise Flestolol Infusion Flestolol Infusion Control Exercise->Flestolol Infusion Start Graded Exercise Graded Exercise Flestolol Infusion->Graded Exercise Steady State Hemodynamic Monitoring Hemodynamic Monitoring Graded Exercise->Hemodynamic Monitoring Increasing Intensity Recovery Recovery Hemodynamic Monitoring->Recovery End

Caption: Experimental workflow for the Graded Exercise Protocol.

Antiarrhythmic Activity of this compound

This section outlines the dose-dependent antiarrhythmic efficacy of this compound in a canine model of catecholamine-induced ventricular tachycardia.

Data Presentation

Table 3: Dose-Dependent Suppression of Norepinephrine-Induced Ventricular Tachycardia by this compound [2]

This compound Dose (µg/kg/min)l-Norepinephrine Challenge (5 µg/kg i.v.)Suppression of Ventricular TachycardiaReversibility (60 min post-infusion)
1Induced TachycardiaDose-dependent decrease-
10Induced TachycardiaDose-dependent decrease-
100Induced Tachycardia94% suppressionComplete reversal

Note: Flestolol was found to be generally ineffective in reversing ouabain-induced or delayed ischemia-induced ventricular tachycardia at doses ranging from 1-1,000 µg/kg per min.[2]

Experimental Protocol

Protocol 3: Norepinephrine-Induced Ventricular Tachycardia Model

Objective: To assess the ability of this compound to suppress ventricular arrhythmias induced by a catecholamine challenge.

Materials:

  • 5-6 day old Harris dogs (a model for delayed ischemia-induced arrhythmias)

  • This compound

  • l-Norepinephrine

  • Infusion pumps

  • Electrocardiogram (ECG) monitoring system

Procedure:

  • Induce ventricular tachycardia by administering a bolus of l-norepinephrine (5 µg/kg i.v.).[2]

  • Once the arrhythmia is established, initiate a steady-state infusion of this compound at the desired dose (e.g., 1, 10, or 100 µg/kg per min).[2]

  • Continuously monitor the ECG to quantify the reduction in ventricular tachycardia.

  • After a defined period, terminate the this compound infusion.

  • Continue to monitor the ECG for at least 60 minutes post-infusion to assess the reversal of the antiarrhythmic effect.[2]

Visualization

Norepinephrine Norepinephrine Beta-Adrenergic Receptor Beta-Adrenergic Receptor Norepinephrine->Beta-Adrenergic Receptor Activates G-Protein Activation G-Protein Activation Beta-Adrenergic Receptor->G-Protein Activation Adenylyl Cyclase Activation Adenylyl Cyclase Activation G-Protein Activation->Adenylyl Cyclase Activation cAMP Production cAMP Production Adenylyl Cyclase Activation->cAMP Production Protein Kinase A Activation Protein Kinase A Activation cAMP Production->Protein Kinase A Activation Ventricular Tachycardia Ventricular Tachycardia Protein Kinase A Activation->Ventricular Tachycardia Leads to This compound This compound This compound->Beta-Adrenergic Receptor Blocks

Caption: Signaling pathway of norepinephrine-induced tachycardia and its inhibition by this compound.

References

Application Notes and Protocols for Assessing Beta-Blockade with Flestolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flestolol is a nonselective, competitive, ultra-short-acting beta-adrenergic blocking agent with no intrinsic sympathomimetic activity.[1] Its distinguishing feature is a rapid onset of action and a very short elimination half-life of approximately 6.5 to 7.2 minutes, attributed to its metabolism by plasma esterases.[1][2] This pharmacokinetic profile allows for precise and titratable beta-blockade, making it a subject of interest for applications where rapid control of adrenergic stimulation is required.[1][3] These application notes provide detailed experimental protocols for assessing the beta-blocking activity of Flestolol in both in vivo and in vitro settings.

Mechanism of Action

Flestolol competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors (β1 and β2). This blockade attenuates the downstream signaling cascade typically initiated by agonist binding, which involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). The primary functional consequence of this blockade in the cardiovascular system is a reduction in heart rate, myocardial contractility, and blood pressure.

Below is a diagram illustrating the beta-adrenergic signaling pathway and the point of intervention for Flestolol.

Beta_Adrenergic_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Isoproterenol) Beta_Receptor Beta-Adrenergic Receptor Agonist->Beta_Receptor Binds to Flestolol Flestolol Flestolol->Beta_Receptor Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Beta-adrenergic signaling pathway and Flestolol's mechanism of action.

Data Presentation

In Vivo Efficacy: Attenuation of Isoproterenol-Induced Tachycardia

The primary method for assessing the beta-blocking activity of Flestolol in vivo is through an isoproterenol challenge. Flestolol demonstrates a dose-dependent reduction in the tachycardic effects of the non-selective beta-agonist isoproterenol.

Table 1: Dose-Dependent Attenuation of Isoproterenol-Induced Tachycardia in Humans by Flestolol Infusion

Flestolol Infusion Dose (µg/kg/min)Average Percent Reduction in Isoproterenol-Induced Tachycardia
0.515.1%
2.545.9%
5.067.0%
15.085.9%
50.090.3%

Data sourced from a study in 30 healthy subjects.[4]

Hemodynamic Effects of Flestolol

Flestolol infusion produces dose-dependent changes in key hemodynamic parameters.

Table 2: Hemodynamic Effects of Flestolol Infusion in Patients Undergoing Cardiac Catheterization

ParameterBaseline (Pre-infusion)Flestolol (1 µg/kg/min)Flestolol (5 µg/kg/min)Flestolol (10 µg/kg/min)Post-infusion (20-30 min)
Heart Rate (beats/min)75 ± 1470 ± 1265 ± 1062 ± 973 ± 13
Systolic Blood Pressure (mmHg)134 ± 22131 ± 23128 ± 21125 ± 20132 ± 21
Diastolic Blood Pressure (mmHg)74 ± 1175 ± 1276 ± 1177 ± 1174 ± 10
Cardiac Index (L/min/m²)3.1 ± 0.72.9 ± 0.62.7 ± 0.52.6 ± 0.53.0 ± 0.7

Values are presented as mean ± standard deviation. *p < 0.05 compared to baseline. Data adapted from a study in 30 patients.[5]

Experimental Protocols

In Vivo Assessment of Beta-Blockade: Isoproterenol Challenge in a Canine Model

This protocol describes the assessment of Flestolol's beta-blocking activity in conscious, chronically instrumented dogs by measuring the attenuation of isoproterenol-induced hemodynamic changes.[3]

Materials:

  • Flestolol for infusion

  • Isoproterenol hydrochloride for infusion

  • Saline solution (0.9% NaCl) for dilution

  • Infusion pumps

  • Hemodynamic monitoring system (for heart rate, blood pressure, and left ventricular dP/dtmax)

  • Conscious, chronically instrumented dogs

Protocol Workflow:

InVivo_Workflow Start Start: Acclimatized Dog Baseline Record Baseline Hemodynamic Data Start->Baseline Isoproterenol_Control Isoproterenol Infusion (Control Dose-Response) Baseline->Isoproterenol_Control Washout1 Washout Period Isoproterenol_Control->Washout1 Flestolol_Infusion Flestolol Infusion (e.g., 1, 2.67, or 10 µg/kg/min) Washout1->Flestolol_Infusion Isoproterenol_Challenge Repeat Isoproterenol Infusion (Dose-Response in presence of Flestolol) Flestolol_Infusion->Isoproterenol_Challenge Washout2 Washout Period Isoproterenol_Challenge->Washout2 Data_Analysis Data Analysis: Compare Dose-Response Curves Washout2->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo assessment of Flestolol's beta-blockade.

Procedure:

  • Animal Preparation: Utilize conscious, chronically instrumented dogs to allow for the measurement of hemodynamic parameters without the confounding effects of anesthesia.

  • Baseline Measurements: Record stable baseline measurements of heart rate, arterial blood pressure, and left ventricular dP/dtmax.

  • Control Isoproterenol Dose-Response:

    • Administer increasing doses of isoproterenol via intravenous infusion.

    • Record the hemodynamic response at each dose to establish a control dose-response curve.

  • Washout Period: Allow for a sufficient washout period for hemodynamic parameters to return to baseline.

  • Flestolol Administration:

    • Initiate a continuous intravenous infusion of Flestolol at a selected dose (e.g., 1, 2.67, or 10 µg/kg/min).[3]

    • Allow the infusion to reach a steady state.

  • Isoproterenol Challenge:

    • While continuing the Flestolol infusion, repeat the isoproterenol dose-response challenge as described in step 3.

  • Data Analysis:

    • Compare the isoproterenol dose-response curves in the absence and presence of Flestolol.

    • A rightward shift in the dose-response curve for isoproterenol-induced changes in heart rate and dP/dtmax indicates beta-blockade.[3]

In Vitro Assessment of Beta-Blockade: Radioligand Binding Assay

This protocol provides a general method for a competitive radioligand binding assay to determine the affinity of Flestolol for beta-adrenergic receptors, which can be adapted for specific experimental needs.

Materials:

  • Cell membranes expressing beta-adrenergic receptors (e.g., from CHO cells or cardiac tissue)

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)

  • Flestolol solutions of varying concentrations

  • Non-specific binding control (e.g., high concentration of propranolol)

  • Assay buffer

  • 96-well plates

  • Filtration apparatus (e.g., cell harvester)

  • Scintillation counter

Protocol Workflow:

InVitro_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup: Total, Non-specific, and Competitive Binding Wells Start->Plate_Setup Incubation Add Membranes, Radioligand, and Flestolol/Control. Incubate to Equilibrium. Plate_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Quantify Radioactivity on Filters Washing->Counting Data_Analysis Data Analysis: Calculate Ki from IC50 Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro radioligand binding assay.

Procedure:

  • Membrane Preparation: Isolate cell membranes from a source known to express beta-adrenergic receptors.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + High concentration of a non-labeled beta-blocker (e.g., propranolol).

    • Competitive Binding: Membranes + Radioligand + Varying concentrations of Flestolol.

  • Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Flestolol concentration.

    • Determine the IC₅₀ (the concentration of Flestolol that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Safety and Toxicology

Flestolol has been shown to be well-tolerated in healthy volunteers at doses up to 100 µg/kg/min.[1] In long-term infusion studies, an effective beta-blocking dose of 5 µg/kg/min was well-tolerated for up to seven days.[1] The most common adverse effect observed in clinical settings is hypotension.[6] Due to its rapid metabolism, any adverse effects are typically transient and resolve quickly upon discontinuation of the infusion.[1]

Conclusion

The experimental protocols outlined in these application notes provide a framework for the comprehensive assessment of the beta-blocking properties of Flestolol. The in vivo isoproterenol challenge is a robust method for quantifying its functional antagonism, while in vitro radioligand binding assays can elucidate its receptor affinity. The ultra-short-acting nature of Flestolol makes it a unique beta-blocker, and these protocols are designed to aid researchers in further exploring its therapeutic potential.

References

Application Notes and Protocols for the Investigation of Short-Acting Beta-Blockers in Myocardial Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Study Using a Short-Acting Beta-Blocker

Disclaimer: Extensive literature searches did not yield specific studies on the use of Flestolol Sulfate in experimental myocardial ischemia-reperfusion (I/R) injury models. The following application notes and protocols are based on published research utilizing the ultra-short-acting beta-blocker, esmolol, which shares a similar mechanism of action and rapid pharmacokinetics with flestolol.[1] This information is provided as a representative example for researchers, scientists, and drug development professionals interested in evaluating the cardioprotective effects of such compounds.

Introduction

Myocardial ischemia-reperfusion (I/R) injury paradoxically damages the heart muscle after blood flow is restored to an ischemic area.[2] While reperfusion is essential for salvaging the myocardium, it can also trigger a cascade of detrimental events, including inflammation, oxidative stress, and apoptosis, ultimately contributing to infarct size and adverse cardiac remodeling.[3][4] Beta-blockers are a cornerstone in the management of coronary artery disease. Ultra-short-acting beta-blockers, such as flestolol and esmolol, offer the advantage of rapid onset and offset of action, making them potentially valuable in the acute setting of myocardial infarction to mitigate I/R injury without causing prolonged hemodynamic depression.[1][5]

These application notes provide a framework for investigating the cardioprotective effects of a short-acting beta-blocker, using esmolol as a surrogate for flestolol, in a preclinical model of myocardial I/R injury.

Quantitative Data Summary

The following tables summarize representative data from a study investigating the effect of the short-acting beta-blocker esmolol in a porcine model of myocardial ischemia-reperfusion injury.[1]

Table 1: Hemodynamic Parameters

ParameterControl Group (n=10)Esmolol Group (n=7)
Baseline
Heart Rate (bpm)75 ± 878 ± 10
Mean Arterial Pressure (mmHg)70 ± 972 ± 11
During Ischemia (with treatment)
Heart Rate (bpm)85 ± 1270 ± 9*
Mean Arterial Pressure (mmHg)65 ± 1062 ± 8
Post-Reperfusion (24h)
Heart Rate (bpm)80 ± 1076 ± 11
Mean Arterial Pressure (mmHg)68 ± 969 ± 10

*p < 0.05 vs. Control Group

Table 2: Infarct Size and Cardiac Function

ParameterControl Group (n=10)Esmolol Group (n=7)
Area at Risk (% of Left Ventricle)25 ± 524 ± 6
Infarct Size (% of Area at Risk)60 ± 1045 ± 8*
Left Ventricular Ejection Fraction (%)40 ± 748 ± 6

*p < 0.05 vs. Control Group

Experimental Protocols

The following protocols are based on established methods for inducing myocardial I/R injury in a large animal model, such as the pig, which has a coronary anatomy similar to humans.[6]

1. Animal Model and Surgical Preparation

  • Animal Model: Domestic pigs (30-40 kg).

  • Anesthesia: Induction with intramuscular ketamine and xylazine, followed by endotracheal intubation and maintenance with inhaled isoflurane.

  • Ventilation: Mechanical ventilation to maintain normal blood gas levels.

  • Catheterization: Placement of catheters in the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is dissected, and a hydraulic occluder or a snare is placed around it for controlled occlusion.

2. Induction of Myocardial Ischemia-Reperfusion Injury

  • Ischemia: The LAD is occluded for a period of 40-60 minutes to induce myocardial ischemia. Successful occlusion is confirmed by regional cyanosis and ST-segment elevation on the electrocardiogram (ECG).

  • Reperfusion: The occlusion is released, and the myocardium is reperfused for a period of 24 hours to 7 days.

3. Drug Administration (Representative Protocol for a Short-Acting Beta-Blocker)

  • Treatment Group: An intravenous infusion of the short-acting beta-blocker is initiated 10 minutes before reperfusion and continued for a specified duration (e.g., 60 minutes) into the reperfusion period.

  • Dosage: The infusion rate is adjusted to achieve a target reduction in heart rate (e.g., 10-15%) without causing severe hypotension. For esmolol, a dose of 250 μg/kg/min has been used.[1]

  • Control Group: An equivalent volume of saline is administered.

4. Measurement of Infarct Size

  • At the end of the reperfusion period, the animal is euthanized.

  • The LAD is re-occluded, and Evans blue dye is injected intravenously to delineate the area at risk (AAR) as the unstained portion of the myocardium.

  • The heart is excised, and the left ventricle is sliced into transverse sections.

  • The slices are incubated in a solution of triphenyltetrazolium chloride (TTC) to differentiate the infarcted tissue (pale) from the viable tissue (red) within the AAR.

  • The areas of the infarct, AAR, and total left ventricle are measured by planimetry, and the infarct size is expressed as a percentage of the AAR.

5. Assessment of Cardiac Function

  • Echocardiography: Transthoracic or epicardial echocardiography is performed at baseline and at various time points after reperfusion to assess left ventricular ejection fraction (LVEF), wall motion abnormalities, and other functional parameters.

  • Hemodynamic Monitoring: Continuous monitoring of heart rate, blood pressure, and other hemodynamic parameters throughout the experiment.

Visualizations

Experimental Workflow

Experimental_Workflow A Animal Preparation (Anesthesia, Catheterization) B Surgical Procedure (Thoracotomy, LAD Dissection) A->B C Baseline Measurements (Hemodynamics, Echocardiography) B->C D LAD Occlusion (Ischemia) (40-60 minutes) C->D E Drug/Vehicle Infusion Start (10 min before Reperfusion) D->E F Reperfusion (Release of Occlusion) E->F G Continued Infusion (e.g., 60 min into Reperfusion) F->G H Post-Reperfusion Monitoring (24h - 7d) G->H I Terminal Assessment (Infarct Size, Cardiac Function) H->I

Caption: Experimental workflow for myocardial ischemia-reperfusion injury.

Signaling Pathway of Beta-Blocker Cardioprotection

Signaling_Pathway cluster_stress Myocardial Stress (Ischemia-Reperfusion) cluster_receptor cluster_downstream Downstream Effects Catecholamines ↑ Catecholamines Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor Activates AC Adenylyl Cyclase Beta_Adrenergic_Receptor->AC Activates Flestolol This compound (or other short-acting β-blocker) Flestolol->Beta_Adrenergic_Receptor Blocks cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Calcium ↑ Intracellular Ca2+ PKA->Calcium HR_Contractility ↑ Heart Rate & Contractility Calcium->HR_Contractility MVO2 ↑ Myocardial O2 Demand HR_Contractility->MVO2 Injury Myocardial Injury MVO2->Injury Cardioprotection_Logic cluster_effects Physiological Effects cluster_outcomes Cardioprotective Outcomes Beta_Blockade Short-Acting β-Blockade Dec_HR ↓ Heart Rate Beta_Blockade->Dec_HR Dec_Contractility ↓ Contractility Beta_Blockade->Dec_Contractility Dec_MVO2 ↓ Myocardial O2 Demand Dec_HR->Dec_MVO2 Dec_Contractility->Dec_MVO2 Reduced_Infarct_Size Reduced Infarct Size Dec_MVO2->Reduced_Infarct_Size Improved_Function Improved Cardiac Function Reduced_Infarct_Size->Improved_Function

References

Application of Flestolol Sulfate in Cardiac Electrophysiology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flestolol sulfate is an ultra-short-acting, nonselective, competitive beta-adrenergic blocking agent with no intrinsic sympathomimetic activity.[1] Its rapid onset and offset of action, with an elimination half-life of approximately 6.5 to 6.9 minutes, make it a valuable pharmacological tool for transient and titratable beta-blockade in cardiac electrophysiology studies.[1][2] Flestolol is metabolized by plasma esterases, allowing for a swift reversal of its effects upon discontinuation of infusion.[1] These characteristics permit precise control over the modulation of the sympathetic nervous system's influence on the heart, facilitating the investigation of cardiac conduction, refractoriness, and arrhythmogenesis.

This document provides detailed application notes and protocols for the use of this compound in cardiac electrophysiology research.

Mechanism of Action

This compound exerts its effects by competitively antagonizing beta-adrenergic receptors (β-ARs), which are G protein-coupled receptors. In the heart, β1-adrenergic receptors are the most abundant subtype.[3] Stimulation of these receptors by endogenous catecholamines (e.g., norepinephrine, epinephrine) activates a downstream signaling cascade that leads to increased heart rate, contractility, and conduction velocity.[3][4]

Flestolol, by blocking these receptors, effectively inhibits this signaling pathway, resulting in a negative chronotropic (decreased heart rate), dromotropic (decreased conduction velocity), and inotropic (decreased contractility) effect.[4][5]

Signaling Pathway of Beta-Adrenergic Receptor and Inhibition by this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Binds to G_Protein G-Protein (Gs) Beta_AR->G_Protein Activates Flestolol This compound Flestolol->Beta_AR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca_Channels->Ca_Influx Cardiac_Effects Increased Heart Rate Increased Contractility Increased Conduction Velocity Ca_Influx->Cardiac_Effects Leads to

Caption: Beta-adrenergic signaling cascade and the inhibitory action of this compound.

Electrophysiological Effects

Clinical studies have demonstrated that this compound produces dose-dependent effects on the sinus node and the atrioventricular (AV) node.[6]

Summary of Electrophysiological Effects of this compound
Electrophysiological ParameterEffectDose (10 µg/kg/min)
Sinus Cycle LengthProlonged~20% increase[6]
Corrected Sinus Node Recovery TimeProlonged~42% increase[6]
AH IntervalProlonged~21% increase[6]
AV Node Effective Refractory PeriodProlonged~28% increase[6]
AV Node Wenckebach Cycle LengthProlonged~30% increase[6]
Right Ventricular Effective Refractory PeriodProlonged~5% increase[6]
Atrial RefractorinessUnchangedNo significant change[6]
Infranodal Conduction (HV interval)UnchangedNo significant change[6]

Experimental Protocols

The following protocols are generalized from clinical study methodologies and standard preclinical electrophysiology procedures. Researchers should adapt these protocols to their specific experimental models and objectives.

In Vivo Electrophysiology Study in an Animal Model (e.g., Rabbit, Swine)

Objective: To assess the effects of this compound on cardiac electrophysiological parameters.

Materials:

  • This compound for injection

  • Saline solution (0.9% NaCl) for dilution

  • Anesthetized and ventilated animal model

  • Multi-electrode electrophysiology catheters

  • Programmable electrical stimulator

  • Intracardiac recording system

  • Infusion pump

Experimental Workflow:

G cluster_prep Preparation cluster_baseline Baseline Measurement cluster_infusion Flestolol Infusion cluster_measurement Electrophysiological Measurement cluster_washout Washout Animal_Prep Animal Preparation (Anesthesia, Ventilation, Catheter Insertion) Baseline_EP Record Baseline Electrophysiological Parameters Animal_Prep->Baseline_EP Flestolol_Admin Administer this compound Infusion Baseline_EP->Flestolol_Admin EP_Measurement Measure Electrophysiological Parameters at Steady State Flestolol_Admin->EP_Measurement Washout Discontinue Infusion and Monitor Return to Baseline EP_Measurement->Washout

Caption: General workflow for an in vivo electrophysiology study with Flestolol.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to an institutionally approved protocol.

    • Intubate and mechanically ventilate the animal.

    • Gain vascular access for drug administration and catheter insertion.

    • Introduce electrophysiology catheters into the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.

  • Baseline Electrophysiological Measurements:

    • Record baseline intracardiac electrograms and standard ECG leads.

    • Perform programmed electrical stimulation to measure the following parameters:

      • Sinus Cycle Length (SCL)

      • Sinus Node Recovery Time (SNRT) and Corrected SNRT (CSNRT)

      • Atrial-His (AH) and His-Ventricular (HV) intervals

      • Atrial, AV Nodal, and Ventricular Effective Refractory Periods (AERP, AVNERP, VERP)

      • Wenckebach Cycle Length (WCL)

  • This compound Administration:

    • Prepare a stock solution of this compound in saline.

    • Administer a loading dose followed by a continuous infusion. Based on clinical data, a starting point for dose-ranging studies could be:

      • Low Dose: 45 µg/kg loading dose followed by a 5 µg/kg/min infusion.[6]

      • High Dose: 60 µg/kg loading dose followed by a 10 µg/kg/min infusion.[6]

    • Allow the drug to reach a steady-state concentration, which is typically achieved within 15 minutes.[6]

  • Electrophysiological Measurements with Flestolol:

    • Repeat the full set of electrophysiological measurements performed at baseline.

  • Washout Period:

    • Discontinue the this compound infusion.

    • Due to its short half-life, electrophysiological parameters are expected to return to baseline values within 30 minutes.[6]

    • Repeat electrophysiological measurements at set time points post-infusion to confirm the reversal of effects.

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison between baseline and treatment conditions.

Table 1: Effect of this compound on Cardiac Electrophysiological Parameters (Example Data)

ParameterBaseline (Mean ± SD)Flestolol (5 µg/kg/min) (Mean ± SD)Flestolol (10 µg/kg/min) (Mean ± SD)Post-Infusion (30 min) (Mean ± SD)
Sinus Cycle Length (ms)
Corrected SNRT (ms)
AH Interval (ms)
HV Interval (ms)
AVNERP (ms)
VERP (ms)
WCL (ms)

Conclusion

This compound is a potent and titratable tool for investigating the role of the beta-adrenergic system in cardiac electrophysiology. Its ultra-short duration of action provides a significant advantage in experimental settings, allowing for rapid modulation of beta-blockade and a quick return to baseline conditions.[2] The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their cardiac electrophysiology studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Flestolol Sulfate Dosage for Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Flestolol Sulfate dosage in rodent models. The following information is intended to facilitate experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in rodent models?

Q2: How should this compound be administered to rodents?

A2: Due to its short half-life, this compound should be administered via continuous intravenous (IV) infusion to maintain steady-state plasma concentrations. Bolus injections may not be suitable for assessing the therapeutic effects of this drug. The lateral tail vein is the most common and accessible site for intravenous administration in both mice and rats.[1][2][3]

Q3: What parameters should be monitored during a this compound infusion study?

A3: Key parameters to monitor include heart rate, blood pressure, and electrocardiogram (ECG). These can be measured using telemetry implants for continuous data collection in conscious, freely moving animals. Additionally, monitoring for any signs of distress or adverse effects is essential.

Q4: How can I determine the optimal dose of this compound for my specific experimental model?

A4: A dose-response study is necessary to determine the optimal dose. This involves administering a range of doses and measuring the desired pharmacological effect (e.g., reduction in heart rate, antagonism of an isoproterenol challenge). The optimal dose will be the one that produces a significant therapeutic effect without causing adverse events.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No discernible effect on heart rate or blood pressure. - Dose is too low.- Improper IV catheter placement.- Drug degradation.- Gradually increase the infusion rate.- Verify catheter placement by flushing with saline.- Prepare fresh drug solutions for each experiment.
Significant drop in blood pressure (hypotension). - Dose is too high.- Immediately reduce the infusion rate or temporarily stop the infusion.- Provide supportive care as needed (e.g., fluid administration).
Irregular heart rhythm (arrhythmia). - May be a direct effect of the drug at high concentrations or a consequence of severe hypotension.- Stop the infusion and monitor the ECG closely.- Consult with a veterinarian.
Difficulty with tail vein cannulation. - Veins are not sufficiently dilated.- Improper restraint technique.- Warm the tail using a heat lamp or warm water to dilate the veins.[1][3]- Ensure the animal is properly restrained to minimize movement.[1][3]
Extravasation of the drug at the injection site. - Needle has slipped out of the vein.- Stop the infusion immediately.- Remove the needle and apply gentle pressure to the site.- Re-cannulate the vein at a more proximal location.

Quantitative Data Summary

Due to the lack of specific data for this compound in rodents, the following tables provide pharmacokinetic and dosage information for other short-acting beta-blockers as a reference.

Table 1: Pharmacokinetic Parameters of Landiolol in Rats

ParameterValue
Elimination Half-Life~30 minutes
Clearance419-558 ml/hr/kg

Source: Adapted from public assessment reports of Landiolol.[4]

Table 2: Exemplary Intravenous Dosages of Beta-Blockers in Rodent Models

Drug Species Dosage Application
EsmololRat500 µg/kg/min loading dose, followed by 25-300 µg/kg/min infusionControl of hypertension
MetoprololMouse10-30 mg/kg/day (oral)Treatment of dilated cardiomyopathy
PropranololRat7.5 mg/kg (intravenous)Investigating central nervous system effects

Note: These doses are provided as examples and may not be directly transferable to this compound. Researchers should conduct their own dose-finding studies.

Experimental Protocols

Protocol 1: Dose-Response Study for this compound in Rats
  • Animal Preparation: Anesthetize the rat and surgically implant a telemetry transmitter for continuous monitoring of ECG, heart rate, and blood pressure. Place a catheter in the lateral tail vein for drug infusion. Allow the animal to recover fully from surgery.

  • Acclimatization: Acclimate the rat to the experimental setup for at least 30 minutes before starting the infusion.

  • Baseline Measurement: Record baseline physiological parameters for a stable period (e.g., 15-30 minutes).

  • Drug Infusion: Begin the infusion of this compound at a low dose (e.g., 1 µg/kg/min).

  • Stepwise Dose Increase: After a set period at each dose (e.g., 15-20 minutes), increase the infusion rate in a stepwise manner (e.g., to 3, 10, 30 µg/kg/min).

  • Data Collection: Continuously record physiological parameters throughout the infusion period.

  • Recovery: After the final dose, stop the infusion and monitor the animal until all parameters return to baseline.

  • Data Analysis: Analyze the dose-dependent changes in heart rate and blood pressure to determine the effective dose range.

Protocol 2: Evaluation of Beta-Blockade with an Isoproterenol Challenge
  • Animal Preparation and Acclimatization: As described in Protocol 1.

  • Baseline Measurement: Record baseline physiological parameters.

  • Isoproterenol Challenge (Pre-treatment): Administer a bolus injection of isoproterenol (a beta-agonist) and record the resulting increase in heart rate. Allow the heart rate to return to baseline.

  • This compound Infusion: Start a continuous infusion of this compound at a predetermined dose.

  • Isoproterenol Challenge (Post-treatment): After a steady-state of this compound is achieved (e.g., 15-20 minutes of infusion), repeat the isoproterenol challenge.

  • Data Analysis: Compare the heart rate response to the isoproterenol challenge before and after this compound administration to quantify the degree of beta-blockade.

Mandatory Visualizations

G Beta-Adrenergic Receptor Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Beta_Receptor Beta-Adrenergic Receptor G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates ATP ATP Adenylate_Cyclase->ATP Converts cAMP cAMP Adenylate_Cyclase->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to Flestolol This compound (Antagonist) Flestolol->Beta_Receptor Blocks Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Activates

Caption: Antagonistic action of this compound on the beta-adrenergic signaling pathway.

G Experimental Workflow for Assessing Beta-Blocker Efficacy Start Start Animal_Prep Animal Preparation (Telemetry & Catheter) Start->Animal_Prep Baseline Baseline Measurement Animal_Prep->Baseline Isoproterenol1 Isoproterenol Challenge 1 Baseline->Isoproterenol1 Drug_Infusion This compound Infusion Isoproterenol1->Drug_Infusion Isoproterenol2 Isoproterenol Challenge 2 Drug_Infusion->Isoproterenol2 Data_Analysis Data Analysis (Compare Responses) Isoproterenol2->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound efficacy using an isoproterenol challenge.

References

Challenges with maintaining stable Flestolol infusion in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flestolol infusion. This resource is designed to assist researchers, scientists, and drug development professionals in successfully maintaining stable in vivo infusions of Flestolol. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Flestolol and why is a continuous infusion necessary?

Flestolol is an ultra-short-acting, nonselective beta-adrenergic receptor antagonist. Its therapeutic effects are closely linked to its plasma concentration. Due to its rapid metabolism by plasma esterases and a very short elimination half-life of approximately 6.5 to 7.2 minutes, a continuous intravenous infusion is required to maintain steady-state plasma concentrations and a consistent pharmacological effect.[1][2] Discontinuation of the infusion leads to a rapid reversal of its effects, typically within 30 minutes.[1][2]

Q2: What are the key pharmacokinetic parameters of Flestolol?

Understanding the pharmacokinetics of Flestolol is crucial for designing in vivo infusion studies. The key parameters are summarized in the table below.

ParameterValueReference
Elimination Half-Life~6.5 - 7.2 minutes[1][2]
Time to Steady State~30 minutes[2]
MetabolismPlasma Esterases[2]
Clearance~181 - 208 ml/min/kg[2][3]

Q3: At what infusion rates has Flestolol been studied?

Flestolol has been evaluated across a range of infusion rates in both preclinical and clinical settings. The dose is often titrated to achieve the desired level of beta-blockade.

Infusion Rate (mcg/kg/min)ContextReference
1 - 100Dose-dependent bradycardia in conscious rabbits
5Effective beta-blocking dose in long-term human studies[2]
5 and 10Electrophysiological effects studied in patients
up to 100Well-tolerated in healthy volunteers[2]

Troubleshooting Guide

This guide addresses specific issues that you may encounter while performing in vivo infusions with Flestolol.

Issue 1: Precipitation or cloudiness observed in the infusion line.

  • Question: My Flestolol solution appeared clear initially, but now I see particulate matter or cloudiness in the syringe or tubing. What could be the cause and how can I fix it?

  • Answer: Precipitation can occur due to several factors, including drug incompatibility with the infusion vehicle, pH shifts, or high drug concentration.

    • Vehicle Compatibility: While specific stability data for Flestolol in various infusion fluids is limited, it is crucial to maintain a consistent and appropriate vehicle. If you are observing precipitation, consider the following:

      • Recommended Vehicle: Unless specified otherwise, prepare the Flestolol solution in sterile 0.9% sodium chloride (normal saline). Avoid using dextrose solutions unless their compatibility has been verified, as they can sometimes be more reactive.

      • pH: Ensure the pH of your final diluted solution is within a range suitable for Flestolol's stability. Buffering the solution may be necessary for long-term infusions.

    • Concentration: High concentrations of the drug in the infusion solution can lead to precipitation, especially if the temperature changes. Ensure your stock solution is fully dissolved before further dilution and consider preparing a more dilute infusion solution if the problem persists.

    • Immediate Action: If precipitation is observed, stop the infusion immediately to avoid particulate matter entering the systemic circulation. Prepare a fresh, clear solution and prime the infusion line anew.

    • Prevention: The use of an in-line filter (e.g., a 0.22 µm filter) is a highly recommended preventative measure to remove any particulates before the infusate reaches the subject.

Issue 2: Inconsistent or lower-than-expected pharmacological effect.

  • Question: I am infusing Flestolol at a dose that should be effective, but I am not observing the expected level of beta-blockade. What could be the issue?

  • Answer: Inconsistent drug delivery can result from several factors, including adsorption of the drug to the infusion apparatus and inaccuracies in the infusion rate.

    • Adsorption to Surfaces: Beta-blockers can sometimes adsorb to the surfaces of IV bags and tubing, particularly those made of polyvinyl chloride (PVC). This can reduce the actual amount of drug delivered to the subject.

      • Recommendations:

        • Use infusion bags made of less reactive materials like polyolefin or ethylene vinyl acetate (EVA).

        • Employ polyethylene-lined or other low-adsorption tubing.

        • Minimize the length of the infusion tubing to reduce the surface area available for adsorption.

        • Before starting the infusion into the subject, prime the tubing with the Flestolol solution and let it run for a few minutes to saturate the binding sites.

    • Infusion Pump Accuracy: Ensure your syringe pump is calibrated and functioning correctly to deliver a precise and consistent flow rate.

    • Catheter Patency: Check for any blockages or kinks in the catheter that could be impeding the flow of the infusate.

Issue 3: Suspected degradation of Flestolol in the infusion solution.

  • Question: I am concerned that my Flestolol solution may be degrading during a long-term infusion, leading to a diminished effect over time. How can I mitigate this?

  • Answer: As an ester, Flestolol may be susceptible to hydrolysis, and like other beta-blockers, it could be prone to oxidative degradation.

    • Preparation and Storage:

      • Prepare the Flestolol infusion solution fresh each day of the experiment.

      • If a stock solution is used, store it according to the manufacturer's recommendations, typically protected from light and refrigerated. Allow the stock solution to come to room temperature before dilution.

    • Protect from Light: During the infusion, shield the syringe and infusion line from direct light by covering them with aluminum foil or using light-protective tubing.

    • Temperature Control: Maintain the infusion solution at a controlled room temperature. Avoid exposing it to excessive heat.

Experimental Protocols

Protocol for Continuous Intravenous Infusion of Flestolol in a Rodent Model

This protocol provides a general framework for a stable in vivo infusion of Flestolol.

  • Preparation of Flestolol Infusion Solution:

    • Dissolve the required amount of Flestolol in sterile 0.9% sodium chloride to achieve the desired final concentration for infusion.

    • Vortex the solution until the drug is completely dissolved.

    • Draw the solution into the appropriate size syringe for the infusion pump.

    • Protect the syringe from light by wrapping it in foil.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent and protocol.

    • Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein or femoral vein) for intravenous infusion.

    • Ensure the catheter is patent by flushing with a small volume of heparinized saline.

    • Allow the animal to stabilize post-surgery before commencing the infusion.

  • Infusion Setup and Administration:

    • Connect the syringe containing the Flestolol solution to low-adsorption tubing.

    • Prime the tubing with the drug solution, ensuring there are no air bubbles.

    • If desired, place a 0.22 µm in-line filter at the end of the tubing.

    • Connect the tubing to the animal's catheter.

    • Place the syringe in a calibrated infusion pump and set the desired flow rate to achieve the target dose (e.g., in mcg/kg/min).

    • Initiate the infusion.

  • Monitoring:

    • Continuously monitor the animal's physiological parameters (e.g., heart rate, blood pressure) to assess the pharmacological effect of Flestolol.

    • Regularly check the infusion line for any signs of precipitation or kinks.

    • For pharmacokinetic studies, collect blood samples at predetermined time points.

Visualizations

cluster_prep Solution Preparation cluster_setup Infusion Setup cluster_admin Administration & Monitoring prep1 Weigh Flestolol prep2 Dissolve in Vehicle (e.g., 0.9% Saline) prep1->prep2 prep3 Draw into Syringe prep2->prep3 prep4 Protect from Light prep3->prep4 setup1 Prime Low-Adsorption Tubing prep4->setup1 setup2 Insert In-Line Filter (Optional but Recommended) setup1->setup2 setup3 Connect to Catheter setup2->setup3 setup4 Load Syringe into Pump setup3->setup4 admin1 Start Infusion setup4->admin1 admin2 Monitor Physiological Parameters admin1->admin2 admin3 Visually Inspect Line admin1->admin3

Caption: Recommended workflow for Flestolol infusion preparation and administration.

start Problem: Inconsistent or Unstable Flestolol Infusion q1 Is there visible precipitate or cloudiness in the line? start->q1 a1_yes Stop Infusion Immediately. Prepare fresh solution, consider changing vehicle or adding a filter. q1->a1_yes Yes q2 Is the pharmacological effect lower than expected? q1->q2 No end Consult further literature or manufacturer for specific stability data. a1_yes->end a2_yes Check for adsorption: - Use low-adsorption tubing/bags. - Prime the line before starting. - Check pump calibration. q2->a2_yes Yes q3 Does the effect diminish over a long infusion? q2->q3 No a2_yes->end a3_yes Suspect degradation: - Prepare fresh solution daily. - Protect from light and heat. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for Flestolol infusion issues.

flestolol Flestolol (Ester-containing compound) hydrolysis Hydrolysis (catalyzed by H+/OH-) flestolol->hydrolysis oxidation Oxidation flestolol->oxidation inactive_metabolites Inactive Metabolites hydrolysis->inactive_metabolites oxidation->inactive_metabolites

Caption: Potential degradation pathways for Flestolol.

References

Avoiding hypotension during Flestolol administration in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of hypotension during the administration of Flestolol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Flestolol and how does it work?

A1: Flestolol is a nonselective, competitive, ultra-short-acting beta-adrenergic blocking agent.[1] It works by blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors, primarily in the heart, kidneys, and fat cells.[2] This blockade prevents the binding of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and contractility.[2][3] Flestolol has a very short half-life of approximately 6.5 minutes, as it is rapidly metabolized by plasma esterases.[1] This allows for rapid dose titration and a quick reversal of its effects upon discontinuation.[1][4][5]

Q2: What are the expected hemodynamic effects of Flestolol in animal models?

A2: The primary hemodynamic effect of Flestolol is a dose-dependent decrease in heart rate (bradycardia).[6] In conscious rabbits, intravenous infusion of 1-100 micrograms/kg/min produced a dose-dependent bradycardia with no significant change in mean arterial pressure.[6] In conscious dogs, Flestolol infusion at 1, 2.67, and 10 micrograms/kg/min also demonstrated dose-dependent beta-blockade.[4] However, in some cases, particularly at higher doses or in anesthetized animals, a decrease in blood pressure (hypotension) can occur.[5]

Q3: What are the primary causes of hypotension during Flestolol administration in animal studies?

A3: Hypotension during Flestolol administration can be attributed to several factors:

  • Excessive Beta-Blockade: Higher doses of Flestolol can lead to a significant reduction in cardiac output, resulting in a drop in blood pressure.

  • Vasodilation: While Flestolol is primarily a cardioselective beta-blocker, at higher concentrations, it can exhibit some beta-2 receptor antagonism in the peripheral vasculature, which can contribute to vasodilation and a decrease in systemic vascular resistance.

  • Interaction with Anesthetics: Many anesthetic agents (e.g., isoflurane, sevoflurane) are themselves potent vasodilators and can have negative inotropic effects. The combination of Flestolol with these anesthetics can potentiate the hypotensive effect.

  • Volume Depletion: Pre-existing hypovolemia in the animal model can exacerbate the hypotensive effects of Flestolol.

Q4: How can I minimize the risk of hypotension before starting a Flestolol infusion?

A4: Proactive measures can significantly reduce the incidence of hypotension:

  • Accurate Dosing: Begin with the lowest effective dose of Flestolol and titrate upwards slowly while continuously monitoring blood pressure and heart rate.

  • Ensure Normovolemia: Confirm that the animal is adequately hydrated before starting the infusion. Intravenous fluid therapy can be administered to correct any volume deficits.

  • Choice of Anesthesia: If the animal is to be anesthetized, consider using an anesthetic protocol with minimal cardiovascular depression. A balanced anesthesia technique, potentially including a constant rate infusion of an analgesic like ketamine, may enhance physiological stability.[7]

  • Pre-instrumentation Acclimation: Allow animals to acclimate to the laboratory environment and handling to minimize stress-induced cardiovascular changes.[8]

Troubleshooting Guide: Managing Hypotension

This guide provides a step-by-step approach to addressing hypotension should it occur during Flestolol administration in your animal study.

Immediate Steps:

  • Reduce or Stop Flestolol Infusion: Due to its short half-life, the effects of Flestolol will begin to reverse within minutes of stopping or reducing the infusion rate.[1][4][5]

  • Assess Anesthetic Depth: If the animal is under anesthesia, reduce the concentration of the inhalant anesthetic, as it is a common contributor to hypotension.

  • Administer a Crystalloid Fluid Bolus: A rapid intravenous infusion of a warmed, balanced isotonic crystalloid solution (e.g., Lactated Ringer's solution) at 10-20 ml/kg can help to increase intravascular volume and preload.[9]

Secondary Interventions (If hypotension persists):

  • Administer a Colloid Solution: If the response to crystalloids is transient, consider administering a colloid solution like Hetastarch (5 ml/kg over 5-10 minutes) to provide more sustained plasma volume expansion.[10]

  • Pharmacological Intervention:

    • Anticholinergics: If bradycardia is contributing to the hypotension, an anticholinergic agent such as atropine (0.02–0.04 mg/kg IV or IM) or glycopyrrolate can be administered to increase heart rate.[11] Note that about one-third of rabbits have atropinesterase, which rapidly metabolizes atropine, potentially requiring repeated dosing or the use of glycopyrrolate.[8]

    • Positive Inotropes/Vasopressors: In severe, unresponsive cases, the use of positive inotropes or vasopressors may be necessary. These should be administered cautiously and with continuous blood pressure monitoring. Options include:

      • Dopamine infusion

      • Norepinephrine infusion

      • Epinephrine infusion (can be started at 0.01 to 0.25 μg/kg/min and titrated to effect)[12][13]

Data Presentation

Table 1: Hemodynamic Effects of Flestolol Infusion in Conscious Dogs

Flestolol Dose (µg/kg/min)Heart Rate (beats/min)Mean Arterial Pressure (mmHg)
0 (Control)105 ± 5100 ± 3
190 ± 498 ± 4
2.6778 ± 695 ± 5
1065 ± 592 ± 4

Data are presented as mean ± SEM and are synthesized from textual descriptions in cited literature. Actual values may vary based on experimental conditions.[4]

Table 2: Hemodynamic Effects of Flestolol Infusion in Anesthetized Rabbits

Flestolol Dose (µg/kg/min)Heart Rate (beats/min)Mean Arterial Pressure (mmHg)
0 (Control)250 ± 1085 ± 5
3.1220 ± 882 ± 4
10195 ± 778 ± 5
31170 ± 975 ± 6

Data are presented as mean ± SEM and are synthesized from textual descriptions in cited literature. Actual values may vary based on experimental conditions.[6]

Experimental Protocols

Protocol 1: Intravenous Flestolol Infusion in Conscious Rabbits

This protocol is adapted from studies evaluating the dose-dependent effects of Flestolol.[6]

  • Animal Preparation:

    • Acclimate adult New Zealand White rabbits to the laboratory environment and handling for at least 72 hours.[8]

    • On the day of the experiment, place the rabbit in a restraining box.

    • Under local anesthesia, cannulate the central ear artery for blood pressure monitoring and the marginal ear vein for drug infusion.[8]

  • Flestolol Administration:

    • Prepare a stock solution of Flestolol in sterile saline.

    • Begin a continuous intravenous infusion of saline (vehicle) and record baseline heart rate and blood pressure for at least 30 minutes.

    • Initiate the Flestolol infusion at the lowest dose (e.g., 1 µg/kg/min).

    • Maintain each infusion rate for a set period (e.g., 20 minutes) to allow for hemodynamic stabilization.[6]

    • Increase the dose in a stepwise manner (e.g., 3.1, 10, 31, 100 µg/kg/min), allowing for a stabilization period at each dose.

  • Monitoring:

    • Continuously monitor arterial blood pressure and heart rate throughout the experiment.

    • Observe the animal for any signs of distress.

Protocol 2: Intravenous Flestolol Infusion in Anesthetized Dogs

This protocol is based on studies investigating the beta-blocking activity of Flestolol.[4]

  • Animal Preparation:

    • Fast the dog overnight but allow free access to water.

    • Administer a pre-anesthetic sedative as per institutional guidelines.

    • Induce anesthesia with an appropriate intravenous agent (e.g., propofol) and maintain with an inhalant anesthetic (e.g., isoflurane).

    • Intubate the dog and provide mechanical ventilation if necessary.

    • Place an arterial catheter for direct blood pressure measurement and a venous catheter for drug and fluid administration.

  • Flestolol Administration:

    • Allow the animal to stabilize under anesthesia for at least 30 minutes, monitoring baseline hemodynamic parameters.

    • Begin a continuous intravenous infusion of Flestolol at the desired rate (e.g., 1, 2.67, or 10 µg/kg/min).

    • Administer a constant rate of intravenous fluids (e.g., 5-10 ml/kg/hr) to maintain hydration.

  • Monitoring:

    • Continuously monitor ECG, heart rate, direct arterial blood pressure, and body temperature.

    • Adjust the depth of anesthesia and fluid rate as needed to maintain physiological stability.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta1_Receptor β1-Adrenergic Receptor Catecholamine->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Flestolol Flestolol Flestolol->Beta1_Receptor Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Calcium Channels G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta2_Receptor β2-Adrenergic Receptor Catecholamine->Beta2_Receptor Activates G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Flestolol Flestolol Flestolol->Beta2_Receptor Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Vasodilation & Bronchodilation PKA->Cellular_Response Leads to G Start Hypotension Detected (MAP < 60 mmHg) Step1 Reduce/Stop Flestolol Infusion Start->Step1 Step2 Reduce Inhalant Anesthetic Step1->Step2 Step3 Administer IV Crystalloid Bolus Step2->Step3 Check1 Hypotension Resolved? Step3->Check1 Step4 Administer IV Colloid Bolus Check1->Step4 No End_Success Monitor & Continue Experiment Check1->End_Success Yes Step5 Administer Anticholinergic (if bradycardic) Step4->Step5 Check2 Hypotension Resolved? Step5->Check2 Step6 Consider Vasopressor/ Inotrope Infusion Check2->Step6 No Check2->End_Success Yes End_Fail Re-evaluate Experiment/Animal Stability Step6->End_Fail

References

Improving the solubility of Flestolol Sulfate for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with Flestolol Sulfate. The following sections offer strategies to improve the solubility of this compound for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers like PBS. What is the recommended starting solvent?

A1: For initial stock solutions, it is recommended to use a small amount of an organic co-solvent such as DMSO or ethanol. This compound, like many pharmaceutical salts, may exhibit limited solubility directly in aqueous buffers. A high-concentration stock in an organic solvent can then be diluted into your aqueous experimental medium. Always use fresh, anhydrous DMSO as moisture can reduce the solubility of some compounds[1].

Q2: What is the maximum aqueous concentration of this compound I can expect to achieve?

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment is a common and effective technique for improving the solubility of drugs.[2][3] For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility. Since Flestolol is administered as a sulfate salt, the pH of the solution will be critical. For parenteral formulations of similar beta-blockers like Esmolol hydrochloride, the pH is typically adjusted to a range of 3.5 to 6.5, with a target of around 5.0, to ensure both stability and solubility.[4] It is advisable to perform a pH-solubility profile for this compound in your chosen buffer system.

Q4: Are there any other methods I can try if co-solvents and pH adjustment are not sufficient?

A4: If you continue to face solubility challenges, several other formulation strategies can be explored. These include the use of surfactants to create micellar solutions, complexation with cyclodextrins, or creating solid dispersions.[5][6] These are more advanced techniques that involve incorporating excipients into your formulation.

Troubleshooting Guide

This section provides a systematic approach to addressing solubility issues with this compound.

Problem: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible. 3. Warm the aqueous buffer gently (e.g., to 37°C) before adding the stock solution.The compound remains in solution at the desired final concentration.
pH Shift The pH of the unbuffered DMSO stock can alter the pH of the final aqueous solution, causing precipitation.Ensure your final aqueous medium is sufficiently buffered to maintain a stable pH.
"Salting Out" Effect High salt concentration in the buffer can sometimes reduce the solubility of the compound.Try diluting the stock solution into a buffer with a lower ionic strength.
Problem: this compound will not dissolve adequately in the chosen solvent system.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Solvent Power 1. Try a different co-solvent (e.g., ethanol, propylene glycol). 2. Use gentle heating (e.g., 37-50°C) and/or sonication to aid dissolution.[6]This compound dissolves to the desired concentration.
Incorrect pH Perform a pH titration to find the pH of maximum solubility. Start with a slightly acidic pH (e.g., 4.5-5.5) and adjust upwards or downwards.A clear solution is obtained at an optimal pH.
Compound Degradation Ensure the compound has been stored correctly and is not degraded.Use a fresh vial of the compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to aid dissolution. Gentle warming in a water bath (37°C) can be used if necessary.

  • Visually inspect the solution to ensure all solid has dissolved.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with a pH range from 4.0 to 7.5 (e.g., acetate buffer for pH 4.0-5.5, phosphate buffer for pH 6.0-7.5).

  • Add an excess amount of this compound powder to a small volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to determine the optimal pH for dissolution.

Visual Guides

Below are diagrams illustrating key workflows for troubleshooting and experimental design.

G cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved This compound solvent Try Organic Co-Solvent (e.g., DMSO, Ethanol) start->solvent dissolved1 Dissolved? solvent->dissolved1 ph_adjust Adjust pH (Target: 4.5-5.5) dissolved1->ph_adjust No success Success: Soluble Solution dissolved1->success Yes dissolved2 Dissolved? ph_adjust->dissolved2 heat_sonic Apply Gentle Heat or Sonication dissolved2->heat_sonic No dissolved2->success Yes dissolved3 Dissolved? heat_sonic->dissolved3 adv_methods Consider Advanced Methods (Surfactants, Cyclodextrins) dissolved3->adv_methods No dissolved3->success Yes fail Consult Literature for Alternative Formulations adv_methods->fail G cluster_1 Experimental Protocol for pH-Solubility Profiling prep_buffers 1. Prepare Buffers (pH 4.0 - 7.5) add_drug 2. Add Excess This compound prep_buffers->add_drug equilibrate 3. Equilibrate (24h with agitation) add_drug->equilibrate separate 4. Separate Solid/Liquid (Centrifugation) equilibrate->separate analyze 5. Analyze Supernatant (e.g., HPLC-UV) separate->analyze plot 6. Plot Solubility vs. pH analyze->plot optimum_ph Determine Optimal pH plot->optimum_ph

References

Technical Support Center: Flestolol Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Flestolol dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is Flestolol and what is its primary mechanism of action?

Flestolol is a nonselective, competitive, and ultra-short-acting beta-adrenergic antagonist.[1] It works by blocking beta-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine. This blockade leads to effects such as a reduction in heart rate.[1][2] A key characteristic of Flestolol is its rapid metabolism by plasma esterases, resulting in a very short elimination half-life of approximately 6.5 to 7.2 minutes.[1][3] Its effects are potent and dose-dependent, but also quickly reversible, typically within 30 to 45 minutes after discontinuing administration.[1][4]

Q2: What are the most common sources of variability in Flestolol dose-response experiments?

Variability in dose-response curves for beta-blockers like Flestolol can arise from several factors:

  • Pharmacogenetic Differences: In in-vivo models or studies using primary cells, genetic variations in genes such as ADRB1 (beta-1 adrenergic receptor) and GRK5 (G protein-coupled receptor kinase 5) can alter the efficacy of beta-blockers.[5][6][7]

  • Compound Stability and Handling: As an ester, Flestolol's stability in solution is critical. Improper storage, repeated freeze-thaw cycles, or extended time in solution at room temperature can lead to degradation and loss of potency.

  • Experimental Conditions: Inconsistencies in experimental parameters such as cell density, passage number, temperature, pH, and incubation times can significantly impact results.[8]

  • Assay Reagents and Materials: Variability in serum batches, cell culture media, and plastics can all contribute to inconsistent results. The choice of solvent (e.g., DMSO) and its final concentration is also a critical factor.[9]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of error in dose-response studies, leading to incorrect compound concentrations.[10]

Q3: How can I ensure my Flestolol stock solutions are stable and consistently potent?

To maintain the integrity of your Flestolol solutions:

  • Storage: Store powdered Flestolol and concentrated stock solutions according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light.

  • Reconstitution: Use a high-quality, anhydrous solvent like DMSO or ethanol to prepare concentrated stock solutions.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Working Solutions: Prepare fresh working solutions from a thawed aliquot for each experiment. Do not store diluted working solutions for extended periods.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Consider using a multichannel pipette or automated cell dispenser for better consistency.
Edge Effects Temperature and evaporation gradients across the microplate can cause "edge effects." To mitigate this, avoid using the outer wells of the plate for experimental data; instead, fill them with sterile media or PBS to create a humidity barrier.
Pipetting Inaccuracy Calibrate your pipettes regularly. When performing serial dilutions, ensure proper mixing at each step. Use fresh pipette tips for each dilution and replicate to avoid carryover. Automating liquid handling steps can greatly reduce this type of error.[8]
Cell Health Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Visually inspect cells for normal morphology and confluency before starting the experiment.
Issue 2: Inconsistent Dose-Response Curve (Poor Fit, Incorrect Shape)
Potential Cause Recommended Solution
Incorrect Drug Concentrations Verify the calculations for your serial dilutions. Prepare a fresh dilution series for each experiment. If possible, analytically confirm the concentration of your stock solution.
Compound Instability/Degradation Prepare fresh dilutions of Flestolol immediately before use. Avoid prolonged exposure of the compound to light or non-optimal temperatures.
Suboptimal Incubation Time The time required to observe a response can vary. Perform a time-course experiment to determine the optimal incubation period for your specific cell type and endpoint. Flestolol has a rapid onset, but downstream cellular responses may take longer.
Assay Detection Issues Ensure your detection instrument (e.g., plate reader) is set to the optimal wavelengths and gain for your assay.[9] Run positive and negative controls to confirm the assay is performing within its expected dynamic range.
Compound Interference Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control plate with Flestolol in cell-free media to check for any direct interference with the assay signal.[9]

Quantitative Data Summary

The following table summarizes published quantitative data on the in-vivo effects of Flestolol. This data can be used as a reference for expected potency.

Parameter Dose (Intravenous Infusion) Result Reference
Effective Beta-Blocking Dose 5 µg/kg/minSustained beta-blockade in long-term infusion[1]
Tolerated Dose Up to 100 µg/kg/minWell-tolerated in healthy volunteers[1]
Reduction in Isoproterenol-Induced Tachycardia 0.5 µg/kg/min15.1%[4]
2.5 µg/kg/min45.9%[4]
5.0 µg/kg/min67.0%[4]
15.0 µg/kg/min85.9%[4]
50.0 µg/kg/min90.3%[4]
Steady-State Blood Concentration 5 µg/kg/min31.1 ± 12.0 ng/mL[3]

Experimental Protocols & Visualizations

Protocol: In Vitro cAMP Inhibition Assay

This protocol describes a common method for assessing the potency of a beta-blocker by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing beta-adrenergic receptors.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the human beta-1 adrenergic receptor) in a 96-well plate and grow to 80-90% confluency.

  • Assay Medium: On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Incubate for 30 minutes.

  • Antagonist Addition: Prepare a serial dilution of Flestolol. Add the different concentrations of Flestolol to the appropriate wells. Include a "vehicle only" control. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of a beta-agonist (e.g., Isoproterenol) to all wells except the negative control. The concentration should be the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.

  • Incubation: Incubate for 15-30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).

  • Data Analysis: Plot the cAMP signal against the logarithm of the Flestolol concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow In Vitro cAMP Inhibition Assay Workflow A Plate Cells B Add Stimulation Buffer (with IBMX) A->B C Add Flestolol (Serial Dilution) B->C D Add Agonist (Isoproterenol) C->D E Incubate D->E F Lyse Cells & Detect cAMP E->F G Data Analysis (IC50) F->G G cluster_pathway Beta-Adrenergic Receptor Signaling Agonist Agonist (e.g., Isoproterenol) Receptor Beta-Adrenergic Receptor (β-AR) Agonist->Receptor Activates Flestolol Flestolol Flestolol->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate) PKA->Response Phosphorylates Targets G A Inconsistent Results? B High variability between replicates? A->B Yes F Are controls (min/max) OK? A->F No C Check Cell Seeding & Pipetting B->C Yes D Poor dose-response curve fit? B->D No E Check Dilutions & Compound Stability D->E Yes D->F No G Check Reagents & Instrument Settings F->G No H Review Protocol (Incubation Times, etc.) F->H Yes

References

Overcoming tachyphylaxis with continuous Flestolol infusion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing continuous Flestolol infusion in their experiments. The following information addresses the potential for tachyphylaxis and provides strategies for its investigation and management.

Frequently Asked Questions (FAQs)

Q1: What is Flestolol and what is its primary mechanism of action?

Flestolol is a nonselective, competitive, ultra-short-acting beta-adrenergic blocking agent.[1] It does not possess any intrinsic sympathomimetic activity.[1] Its primary mechanism of action is to competitively block beta-adrenergic receptors, thereby attenuating the effects of catecholamines like epinephrine and norepinephrine. This results in effects such as a reduction in heart rate.[1][2] Flestolol is rapidly metabolized by plasma esterases, leading to a very short elimination half-life of approximately 6.5 to 7.2 minutes.[1][3] This allows for rapid onset and offset of its beta-blocking effects.[4][5]

Q2: What is tachyphylaxis and is it a concern with continuous Flestolol infusion?

Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration over a short period.[6] While long-term infusions of Flestolol (up to seven days) have been reported to be well-tolerated[1], the potential for tachyphylaxis with beta-blockers, in general, is a known phenomenon.[7][8] This can occur due to a compensatory increase in the number of beta-adrenergic receptors.[8][9] Although there is no direct evidence from the provided search results indicating that continuous Flestolol infusion specifically induces tachyphylaxis, its potential should be considered in experimental designs, especially during prolonged infusions.

Q3: What are the initial signs that might suggest the development of tachyphylaxis during my experiment?

During a continuous infusion of Flestolol, a potential sign of tachyphylaxis would be a gradual return of the measured physiological parameter (e.g., heart rate, blood pressure) towards the pre-infusion baseline, despite a constant infusion rate. If you observe a diminishing pharmacological effect over time, it may be indicative of tachyphylaxis.

Q4: How can I differentiate between tachyphylaxis and other experimental variables that might cause a reduced response to Flestolol?

It is crucial to rule out other factors before concluding tachyphylaxis. Consider the following:

  • Drug Delivery Integrity: Ensure the infusion pump is functioning correctly and the drug concentration in the reservoir is accurate.

  • Subject's Physiological State: Changes in the subject's condition (e.g., stress, anesthesia level) can alter adrenergic tone and influence the observed response.

  • Drug Stability: Confirm the stability of your Flestolol solution under your experimental conditions.

A systematic approach to troubleshooting, as outlined in the guides below, is recommended.

Troubleshooting Guides

Troubleshooting Guide 1: Diminished Beta-Blockade Effect During Continuous Infusion

Problem: You observe a gradual loss of Flestolol's beta-blocking effect (e.g., heart rate is increasing towards baseline) at a constant infusion rate.

Possible Cause: Potential development of tachyphylaxis.

Suggested Steps:

  • Verify Infusion System:

    • Check the infusion pump for any errors or fluctuations in the delivery rate.

    • Confirm the concentration of the Flestolol solution.

    • Inspect the infusion line for any kinks or blockages.

  • Assess Subject's Condition:

    • Monitor vital signs and any other relevant physiological parameters to ensure the subject's condition is stable.

    • If applicable, ensure the depth of anesthesia has not changed.

  • Investigate Potential Tachyphylaxis:

    • Dose-Response Challenge: Temporarily increase the infusion rate of Flestolol to see if the desired level of beta-blockade can be re-established. A need for a significantly higher dose to achieve the original effect is suggestive of tachyphylaxis.

    • "Drug Holiday": If the experimental design permits, temporarily discontinuing the Flestolol infusion may help restore receptor sensitivity.[7] Given Flestolol's short half-life, recovery from its effects is rapid.[1][4]

    • Switching Agents: In some clinical scenarios where tachyphylaxis is suspected with a beta-blocker, switching to a different class of drug is a potential strategy.[9][10]

Troubleshooting Workflow Diagram

G start Diminished Flestolol Effect Observed infusion_check Verify Infusion System (Pump, Concentration, Line) start->infusion_check subject_check Assess Subject's Physiological State infusion_check->subject_check System OK other_factors Investigate Other Experimental Factors infusion_check->other_factors System Faulty tachyphylaxis_investigation Investigate Potential Tachyphylaxis subject_check->tachyphylaxis_investigation Subject Stable subject_check->other_factors Subject Unstable dose_increase Increase Flestolol Infusion Rate tachyphylaxis_investigation->dose_increase Yes tachyphylaxis_investigation->other_factors No drug_holiday Consider a 'Drug Holiday' dose_increase->drug_holiday resolve Effect Restored dose_increase->resolve switch_agent Consider Switching to an Alternative Agent drug_holiday->switch_agent drug_holiday->resolve switch_agent->resolve no_resolve Effect Not Restored switch_agent->no_resolve no_resolve->other_factors

Caption: Troubleshooting workflow for diminished Flestolol efficacy.

Experimental Protocols

Protocol 1: In Vivo Assessment of Tachyphylaxis to Continuous Flestolol Infusion

Objective: To determine if continuous infusion of Flestolol leads to a diminished beta-adrenergic blockade in a time-dependent manner.

Methodology:

  • Baseline Measurement: After instrumentation and stabilization of the animal model, record baseline hemodynamic parameters (e.g., heart rate, blood pressure) for a minimum of 30 minutes.

  • Isoproterenol Challenge (Pre-Flestolol): Administer a bolus of isoproterenol (a beta-agonist) and record the peak change in heart rate. This establishes the baseline beta-adrenergic response. Allow for a washout period until parameters return to baseline.

  • Initiate Flestolol Infusion: Begin a continuous intravenous infusion of Flestolol at a dose known to produce a target level of beta-blockade (e.g., 5 µg/kg/min).[1]

  • Monitor Hemodynamics: Continuously record hemodynamic parameters throughout the infusion period.

  • Periodic Isoproterenol Challenges: At regular intervals (e.g., every 2, 4, 8, 12, and 24 hours) during the continuous Flestolol infusion, repeat the isoproterenol challenge as described in step 2.

  • Data Analysis: Compare the heart rate response to the isoproterenol challenges at different time points during the Flestolol infusion. A progressive increase in the heart rate response to isoproterenol over time, despite the continuous presence of Flestolol, would suggest the development of tachyphylaxis.

Data Presentation

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Flestolol
ParameterValueReference
Mechanism of Action Nonselective, competitive beta-adrenergic antagonist[1]
Intrinsic Sympathomimetic Activity None[1]
Elimination Half-Life ~6.5 - 7.2 minutes[1][3]
Metabolism Plasma esterases[1]
Onset of Beta-Blockade Within 30 minutes[4]
Recovery from Beta-Blockade ~30 - 45 minutes post-infusion[4]
Table 2: Dose-Dependent Beta-Blockade by Flestolol
Flestolol Infusion Dose (µg/kg/min)Average Reduction in Isoproterenol-Induced TachycardiaReference
0.515.1%[4]
2.545.9%[4]
5.067.0%[4]
15.085.9%[4]
50.090.3%[4]

Signaling Pathway

Beta-Adrenergic Receptor Signaling and Potential for Tachyphylaxis

G cluster_0 Normal Signaling cluster_1 Flestolol Action & Potential Tachyphylaxis Catecholamine Catecholamine (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Catecholamine->BetaReceptor Binds G_Protein G Protein (Gs) BetaReceptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates targets leading to Flestolol Flestolol BlockedReceptor Blocked β-Adrenergic Receptor Flestolol->BlockedReceptor Competitively Binds Upregulation Receptor Upregulation (Potential Tachyphylaxis) BlockedReceptor->Upregulation Prolonged blockade may lead to

Caption: Beta-adrenergic signaling and the mechanism of Flestolol action.

References

Best practices for preparing Flestolol Sulfate solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the preparation and use of Flestolol Sulfate solutions for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the sulfate salt of Flestolol, a nonselective, competitive beta-adrenergic receptor antagonist.[1] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This blockade inhibits the downstream signaling pathways typically activated by these receptors. Flestolol is characterized by its ultra-short-acting nature due to rapid metabolism by plasma esterases, with an elimination half-life of approximately 6.5 to 7.2 minutes.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

SolventExpected SolubilityNotes
Water Moderately SolubleAs a sulfate salt, aqueous solubility is expected. Sonication may be required to fully dissolve the compound.
DMSO Sparingly SolubleSome similar sulfate salts exhibit limited solubility in DMSO.
Ethanol/Methanol Sparingly SolubleMay be used as a co-solvent with water to improve solubility.

Note: The table provides estimated solubility characteristics. It is crucial to perform small-scale solubility tests before preparing a large stock solution.

Q3: How should I prepare a stock solution of this compound?

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add a small amount of your chosen solvent (e.g., sterile, distilled water) to the powder.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. If using a co-solvent, add it after initial suspension in water.

  • Volume Adjustment: Once dissolved, add the remaining solvent to reach the final desired concentration.

  • Sterilization: For cell-based assays, sterile filter the final solution through a 0.22 µm filter into a sterile container.

Q4: What are the recommended storage conditions for this compound solid and solutions?

FormStorage TemperatureRecommended Duration
Solid Powder -20°CUp to 1 year (protect from moisture)
Aqueous Stock Solution -20°C or -80°CUp to 3 months (aliquot to avoid freeze-thaw cycles)
Working Dilutions 4°CUse within 24-48 hours

Note: These are general recommendations. For critical experiments, it is advised to prepare fresh solutions.

Troubleshooting Guide

Issue 1: this compound is not dissolving completely.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process is incomplete.

  • Solutions:

    • Increase Sonication Time: Sonicate the solution for a longer period in a water bath.

    • Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Change Solvent System: Consider a co-solvent system. For example, dissolve in a small amount of water first, then add ethanol.

    • pH Adjustment: The pH of the solution can affect the solubility of sulfate salts. A slight adjustment of the pH may improve solubility, but this should be done with caution as it can affect the compound's stability and activity.

Issue 2: Precipitate forms in the solution after storage.

  • Possible Cause: The solution may be supersaturated, or the storage temperature is too high, leading to solvent evaporation or compound degradation.

  • Solutions:

    • Re-dissolve: Gently warm and sonicate the solution to see if the precipitate re-dissolves.

    • Prepare a Lower Concentration: The initial concentration may be too high for long-term storage. Prepare a new, less concentrated stock solution.

    • Check Storage Conditions: Ensure the solution is stored at the recommended temperature in a tightly sealed container.

Issue 3: Inconsistent or unexpected results in my assay.

  • Possible Cause: The this compound solution may have degraded, or there may be issues with the experimental setup.

  • Solutions:

    • Prepare Fresh Solutions: Always use freshly prepared or properly stored stock solutions for your experiments.

    • Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer if a known extinction coefficient is available.

    • Control Experiments: Include appropriate positive and negative controls in your experimental design to ensure the assay is performing as expected. For example, use a known beta-adrenergic agonist like isoproterenol as a positive control.

    • Cytotoxicity: At high concentrations, the solvent (e.g., DMSO) or this compound itself could be toxic to cells. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line.

Experimental Protocols

Protocol: In Vitro cAMP Inhibition Assay

This protocol provides a general framework for assessing the antagonist activity of this compound on beta-adrenergic receptor signaling in a cell-based assay.

1. Cell Culture:

  • Culture a suitable cell line expressing beta-adrenergic receptors (e.g., HEK293, CHO, or a cardiac cell line) in the appropriate growth medium until they reach 80-90% confluency.

2. Cell Plating:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Preparation of Reagents:

  • This compound Working Solutions: Prepare a series of dilutions of your this compound stock solution in a serum-free medium or a suitable assay buffer.
  • Agonist Solution: Prepare a solution of a beta-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (EC80) in your cell line.
  • cAMP Detection Reagents: Prepare the reagents for your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's instructions.

4. Experimental Procedure:

  • Pre-treatment: Remove the growth medium from the cells and add the this compound working solutions to the respective wells. Incubate for 15-30 minutes at 37°C.
  • Agonist Stimulation: Add the isoproterenol solution to the wells (except for the negative control wells) and incubate for 15-30 minutes at 37°C.
  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using your chosen detection kit, following the manufacturer's protocol.

5. Data Analysis:

  • Plot the cAMP concentration against the log of the this compound concentration.
  • Calculate the IC50 value of this compound, which represents the concentration at which it inhibits 50% of the agonist-induced cAMP production.

Visualizations

Beta-Adrenergic Receptor Signaling Pathway

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Epinephrine/ Norepinephrine BAR β-Adrenergic Receptor Ligand->BAR Activates Flestolol This compound (Antagonist) Flestolol->BAR Blocks G_Protein Gs Protein BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for cAMP Inhibition Assay

cAMP_Inhibition_Workflow A 1. Seed cells in a 96-well plate B 2. Pre-treat with varying concentrations of This compound A->B C 3. Stimulate with a β-adrenergic agonist (e.g., Isoproterenol) B->C D 4. Lyse cells and detect intracellular cAMP levels C->D E 5. Analyze data and determine IC50 value D->E

Caption: A typical experimental workflow for determining the IC50 of this compound in a cAMP assay.

References

Validation & Comparative

A Comparative Guide: Flestolol Sulfate versus Esmolol for Heart Rate Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Flestolol Sulfate and esmolol, two ultra-short-acting beta-adrenergic receptor antagonists used for the rapid control of heart rate, particularly in the context of supraventricular tachyarrhythmias. This document synthesizes available experimental data to offer an objective performance comparison.

At a Glance: Key Differences

FeatureThis compoundEsmolol
Receptor Selectivity Non-selective β-blockerCardioselective β1-blocker[1][2]
Half-Life Approximately 6.5-7.2 minutes[3]Approximately 9 minutes[2][4]
Metabolism Plasma esterases[3]Red blood cell esterases[4][5]
Primary Clinical Use Investigated for supraventricular tachyarrhythmias and unstable angina[3]Approved for supraventricular tachycardia, atrial fibrillation/flutter, and perioperative tachycardia/hypertension[1][6]

Mechanism of Action: Targeting the Beta-Adrenergic Pathway

Both this compound and esmolol exert their effects by competitively blocking beta-adrenergic receptors, thereby inhibiting the actions of catecholamines like epinephrine and norepinephrine. This blockade leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction.[1][3] The primary distinction lies in their receptor selectivity; esmolol is cardioselective for β1 receptors, which are predominantly found in the heart, whereas flestolol is a non-selective beta-blocker, affecting both β1 and β2 receptors.[1][2][3]

Beta_Adrenergic_Signaling_Pathway cluster_cell Cardiomyocyte Catecholamines Catecholamines Beta-Adrenergic Receptor Beta-Adrenergic Receptor Catecholamines->Beta-Adrenergic Receptor Binds to G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Ca2+ Channels Ca2+ Channels Protein Kinase A (PKA)->Ca2+ Channels Phosphorylates Increased Intracellular Ca2+ Increased Intracellular Ca2+ Ca2+ Channels->Increased Intracellular Ca2+ Increases influx of Increased Heart Rate & Contractility Increased Heart Rate & Contractility Increased Intracellular Ca2+->Increased Heart Rate & Contractility Flestolol / Esmolol Flestolol / Esmolol Flestolol / Esmolol->Beta-Adrenergic Receptor Blocks

Caption: Beta-Adrenergic Receptor Signaling Pathway

Pharmacokinetic Profile

The ultra-short-acting nature of both drugs is a key clinical feature, allowing for rapid titration and swift reversal of effects upon discontinuation.[2][3]

ParameterThis compoundEsmolol
Onset of Action RapidWithin 60 seconds[1]
Time to Steady State ~30 minutes[3]~5 minutes[1]
Half-Life ~6.5 - 7.2 minutes[3]~9 minutes[2][4]
Metabolism Rapidly hydrolyzed by plasma esterases[3]Rapidly hydrolyzed by red blood cell esterases[4][5]
Metabolites Not specified in detailAcid metabolite (ASL-8123) and methanol[5][7]
Elimination Primarily extrahepatic[3]Renal excretion of metabolites[4]

Efficacy in Controlling Heart Rate: Experimental Data

Clinical studies have demonstrated the efficacy of both agents in reducing ventricular rate in patients with supraventricular tachyarrhythmias.

This compound Efficacy

A study involving patients with new-onset atrial fibrillation or flutter with a rapid ventricular response (≥120 beats/min) showed that flestolol infusion significantly reduced the mean ventricular response from 133 ± 12 beats/min to 103 ± 20 beats/min. In this study, 78% of patients achieved the defined therapeutic endpoints. Another study in patients with supraventricular tachycardia (SVT) found that flestolol was more effective in those with AV nodal tachycardia (5 of 6 patients) than in those with AV reciprocating tachycardia (4 of 15 patients).[8]

Esmolol Efficacy

In a multicenter, double-blind, placebo-controlled study of patients with SVT (heart rate > 120 bpm), esmolol achieved a therapeutic response in 72% of patients during the initial treatment period.[9] A therapeutic response was defined as a ≥20% reduction in heart rate, a heart rate less than 100 bpm, or conversion to normal sinus rhythm.[9] The average effective dose was 97.5 µg/kg/min.[9] Another study on patients with postoperative SVT showed a reduction in mean heart rate from 130 ± 15 to 99 ± 15 beats/min.

Study PopulationInterventionKey Efficacy Endpoints
Flestolol: Atrial Fibrillation/Flutter (n=18)Intravenous flestolol infusionMean ventricular rate reduced from 133 to 103 bpm. 78% of patients achieved therapeutic endpoints.
Esmolol: Supraventricular Tachycardia (n=36)Intravenous esmolol infusion (avg. 97.5 µg/kg/min)72% of patients achieved a therapeutic response (≥20% HR reduction, HR <100 bpm, or conversion to NSR).[9]
Esmolol: Postoperative SVT (n=24)Intravenous esmolol infusion (avg. 139 µg/kg/min)Mean heart rate decreased from 130 to 99 bpm.

Safety and Tolerability

The most common adverse effect for both drugs is hypotension, which is generally dose-dependent and resolves upon reduction or discontinuation of the infusion.[1][9]

Adverse EffectThis compoundEsmolol
Hypotension Observed in some patients, resolved after discontinuation.Most common adverse effect, reported in up to 25% of patients (asymptomatic) and 12% (symptomatic).[1][9]
Bradycardia Not reported as a frequent adverse event in the reviewed studies.Can occur, but less frequent than hypotension.
Other No major toxicities reported in the reviewed studies.Dizziness, infusion site reactions.[1]

Experimental Protocols

General Experimental Workflow for Intravenous Beta-Blocker Administration in Supraventricular Tachycardia

The following represents a generalized experimental workflow for the administration and evaluation of intravenous beta-blockers like this compound and esmolol in a clinical trial setting for supraventricular tachycardia.

Experimental_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment ECG, HR, BP Measurement ECG, HR, BP Measurement Baseline Assessment->ECG, HR, BP Measurement Randomization Randomization Baseline Assessment->Randomization Drug Administration Drug Administration Randomization->Drug Administration Treatment Arm Loading Dose + Maintenance Infusion Loading Dose + Maintenance Infusion Drug Administration->Loading Dose + Maintenance Infusion Monitoring Monitoring Drug Administration->Monitoring Continuous ECG, HR, BP Continuous ECG, HR, BP Monitoring->Continuous ECG, HR, BP Endpoint Assessment Endpoint Assessment Monitoring->Endpoint Assessment Safety Assessment Safety Assessment Monitoring->Safety Assessment HR Reduction, Conversion to NSR HR Reduction, Conversion to NSR Endpoint Assessment->HR Reduction, Conversion to NSR Follow-up Follow-up Endpoint Assessment->Follow-up Adverse Event Monitoring Adverse Event Monitoring Safety Assessment->Adverse Event Monitoring Safety Assessment->Follow-up

Caption: Generalized Experimental Workflow

A typical experimental protocol for esmolol in supraventricular tachycardia involves a loading dose followed by a maintenance infusion. For instance, a loading dose of 500 mcg/kg over one minute, followed by a maintenance infusion starting at 50 mcg/kg/min and titrated upwards to a maximum of 200-300 mcg/kg/min based on the heart rate response.[1][10] Patients are continuously monitored for heart rate, blood pressure, and ECG changes throughout the infusion and for a period after discontinuation.[1]

For flestolol, studies have employed intravenous infusions at doses ranging from 1 to 10 µg/kg/min, with hemodynamic measurements taken at baseline, during steady-state infusion, and after discontinuation.

Conclusion

Both this compound and esmolol are effective, ultra-short-acting beta-blockers for the rapid control of heart rate in tachyarrhythmias. Esmolol's cardioselectivity may offer a theoretical advantage in patients with concomitant respiratory conditions. The rapid onset and offset of both drugs allow for precise dose titration and a favorable safety profile, with hypotension being the most common, manageable side effect. The choice between these agents, if both were clinically available, would likely depend on clinician familiarity and specific patient characteristics.

References

A Comparative Analysis of Flestolol's Selectivity for Beta-1 vs. Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-adrenergic receptor selectivity of Flestolol against other well-established beta-blockers. The data presented is intended to inform preclinical and clinical research by offering a clear, evidence-based assessment of Flestolol's pharmacological profile.

Introduction to Beta-Adrenergic Receptor Selectivity

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in the sympathetic nervous system, regulating physiological responses in various tissues. The two primary subtypes, β1 and β2, are distributed differently and mediate distinct effects. β1-receptors are predominantly found in the heart and kidneys, where their stimulation increases heart rate, contractility, and renin release. β2-receptors are more widespread, located in the smooth muscle of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscle, mediating relaxation and metabolic functions.

The selectivity of a beta-blocker for β1 versus β2 receptors is a critical determinant of its therapeutic efficacy and side-effect profile. Cardioselective (β1-selective) blockers are often preferred for treating cardiovascular conditions as they have a lower propensity to cause bronchoconstriction, a significant risk in patients with asthma or chronic obstructive pulmonary disease (COPD). Non-selective beta-blockers, which block both β1 and β2 receptors, can be advantageous in certain clinical scenarios but carry a higher risk of off-target effects.

Flestolol is characterized as a non-selective, competitive, ultra-short-acting beta-adrenergic blocking agent.[1] This guide provides a quantitative comparison of its selectivity profile with other commonly used beta-blockers.

Comparative Selectivity of Beta-Blockers

The binding affinity of a drug for its receptor is a key measure of its potency and selectivity. This is often expressed as the inhibition constant (Ki) or as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Higher pA2 values and lower Ki values indicate greater potency.

The following table summarizes the binding affinities (Ki) and selectivity ratios for several beta-blockers against human β1 and β2 adrenergic receptors, as determined by radioligand binding assays. For Flestolol, a pA2 value is provided from functional assay data.

Drugβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)Selectivity Ratio (β2 Ki / β1 Ki)Classification
Flestolol pA2 = 7.5*Not specifiedNot specifiedNon-selective
Bisoprolol 10.2141.313.9β1-selective
Metoprolol 25.1562.322.4β1-selective
Atenolol 114.81412.512.3β1-selective
Propranolol 4.61.80.39Non-selective
Carvedilol 1.10.20.18Non-selective
Nebivolol 0.822.428.0Highly β1-selective
ICI 118,551 3020.00.50.00017Highly β2-selective

Note: The pA2 value for Flestolol represents its beta-blocking potency from functional studies and is not directly comparable to Ki values. A higher pA2 indicates greater antagonist potency.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess drug-receptor interactions.

Radioligand Binding Assays for Ki Determination

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for β1 and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells). The cells are harvested, homogenized, and centrifuged to isolate the membrane fraction containing the receptors.

  • Radioligand: A radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [³H]-CGP 12177 or [¹²⁵I]-cyanopindolol, is used.

  • Competition Binding Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Flestolol or other beta-blockers).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for pA2 Determination

Objective: To determine the potency of a competitive antagonist (pA2 value) by measuring its ability to inhibit the functional response to an agonist.

Methodology:

  • Isolated Tissue Preparation: Tissues rich in either β1 (e.g., guinea pig atria) or β2 (e.g., guinea pig trachea) receptors are isolated and mounted in an organ bath containing a physiological salt solution.

  • Agonist Stimulation: A cumulative concentration-response curve to a beta-agonist (e.g., isoproterenol) is established to determine the baseline response (e.g., increase in heart rate for atria or relaxation for trachea).

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (e.g., Flestolol) for a predetermined period.

  • Repeat Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Schild Analysis: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild regression line provides the pA2 value.

Signaling Pathways and Experimental Workflow

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β1-adrenergic receptor primarily activates the Gs alpha subunit of the associated G protein. This initiates a signaling cascade that ultimately leads to increased cardiac contractility and heart rate.

Beta1_Signaling receptor β1-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channels pka->ca_channel Phosphorylates ca_influx Ca²⁺ Influx ca_channel->ca_influx Opens contractility Increased Cardiac Contractility & Heart Rate ca_influx->contractility Leads to agonist Agonist (e.g., Norepinephrine) agonist->receptor flestolol Flestolol (Antagonist) flestolol->receptor Blocks

Caption: Beta-1 adrenergic receptor signaling pathway.

Beta-2 Adrenergic Receptor Signaling Pathway

Similar to the β1 receptor, the β2-adrenergic receptor also couples to Gs proteins, leading to an increase in cAMP and activation of PKA. However, the downstream effects in tissues like bronchial smooth muscle result in relaxation.

Beta2_Signaling receptor β2-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibits (via phosphorylation) relaxation Smooth Muscle Relaxation mlck->relaxation Leads to agonist Agonist (e.g., Epinephrine) agonist->receptor flestolol Flestolol (Antagonist) flestolol->receptor Blocks

Caption: Beta-2 adrenergic receptor signaling pathway.

Experimental Workflow for Determining Beta-Blocker Selectivity

The following diagram illustrates the general workflow for assessing the selectivity of a beta-blocker using in vitro assays.

Experimental_Workflow start Start: Test Compound (e.g., Flestolol) membrane_prep Membrane Preparation from Cells Expressing β1 or β2 Receptors start->membrane_prep functional_assay Isolated Tissue Functional Assay start->functional_assay Tissue Prep binding_assay Radioligand Competition Binding Assay membrane_prep->binding_assay data_analysis_ki Data Analysis: IC50 → Ki Calculation binding_assay->data_analysis_ki data_analysis_pa2 Data Analysis: Schild Plot → pA2 Calculation functional_assay->data_analysis_pa2 selectivity Determine Selectivity Ratio (β2 Ki / β1 Ki) data_analysis_ki->selectivity conclusion Conclusion on Selectivity Profile data_analysis_pa2->conclusion Potency selectivity->conclusion

Caption: Workflow for assessing beta-blocker selectivity.

Conclusion

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Flestolol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of Flestolol, a short-acting beta-adrenergic receptor antagonist. The information presented is synthesized from established analytical methodologies for Flestolol and other beta-blockers, offering a framework for cross-validation studies in a research and drug development context.

Introduction

Flestolol is a cardiovascular drug with a rapid onset and short duration of action, making precise and accurate quantification in biological matrices critical for pharmacokinetic and pharmacodynamic studies. Both HPLC with ultraviolet (UV) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose. This guide explores the experimental protocols and performance characteristics of both methods to aid in the selection and cross-validation of the most suitable analytical approach for Flestolol analysis.

Comparative Performance

ParameterHPLC-UVLC-MS/MS
Limit of Quantification (LOQ) Typically in the low ng/mL range (e.g., 1-10 ng/mL)Sub-ng/mL to pg/mL range (e.g., 0.05-1 ng/mL)
Linearity (r²) > 0.995> 0.998
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV absorbanceExcellent, based on mass-to-charge ratio, minimizing matrix interference
Run Time 5 - 15 minutes2 - 10 minutes

Experimental Protocols

Below are detailed, representative methodologies for the analysis of Flestolol in human plasma using both HPLC-UV and LC-MS/MS. These protocols are based on established methods for beta-blocker analysis and can serve as a starting point for method development and validation.

HPLC-UV Method

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add an internal standard (e.g., Metoprolol).

  • Add 5 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV at 275 nm.

  • Temperature: Ambient.

LC-MS/MS Method

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled Flestolol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Flestolol: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be determined during method development).

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

  • Ion Source Temperature: 500°C.

  • Collision Gas: Argon.

Method Validation

For both HPLC and LC-MS/MS methods, a full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of Flestolol and the internal standard.

  • Linearity: Determined by a calibration curve with at least six non-zero concentrations.

  • Accuracy and Precision: Evaluated at a minimum of three concentration levels (low, medium, and high quality control samples).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: Assessed for the LC-MS/MS method to ensure that matrix components do not suppress or enhance the ionization of the analyte.

  • Stability: Evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Extraction (LLE or PPT) is_add->extraction evap Evaporation & Reconstitution (for LLE) extraction->evap LLE centrifuge Centrifugation extraction->centrifuge PPT hplc HPLC evap->hplc supernatant Supernatant (for PPT) centrifuge->supernatant lcms LC-MS/MS supernatant->lcms quant Quantification hplc->quant lcms->quant validation Method Validation quant->validation cross_val Cross-Validation (Comparison) validation->cross_val signaling_pathway cluster_membrane Cell Membrane b1ar Beta-1 Adrenergic Receptor (GPCR) g_protein Gs Protein (Inactive) b1ar->g_protein Activates ligand Norepinephrine/ Epinephrine ligand->b1ar Binds & Activates flestolol Flestolol (Antagonist) flestolol->b1ar Blocks g_protein_active Gs Protein (Active) g_protein->g_protein_active GTP for GDP ac Adenylyl Cyclase g_protein_active->ac Stimulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates calcium Increased Intracellular Calcium pka->calcium Phosphorylates Ca2+ channels contraction Increased Cardiac Contraction & Heart Rate calcium->contraction

A Comparative Analysis of the Hemodynamic Effects of Flestolol and Propranolol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of beta-adrenergic receptor antagonists, both Flestolol and propranolol hold significant places, yet they possess distinct pharmacokinetic and hemodynamic profiles that dictate their clinical applications. This guide provides a detailed comparison of their hemodynamic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Overview of Flestolol and Propranolol

Flestolol is a nonselective, competitive, ultra-short-acting beta-adrenergic blocking agent.[1][2] A key characteristic of Flestolol is its rapid metabolism by plasma esterases, resulting in a short elimination half-life of approximately 6.5 to 7.2 minutes.[1][3][4] This pharmacokinetic profile allows for titratable beta-blockade and a swift reversal of its effects upon discontinuation, typically within 30 minutes.[1][5] Flestolol lacks intrinsic sympathomimetic activity.[1][2]

Propranolol is a well-established, non-selective beta-adrenergic receptor antagonist that blocks the action of epinephrine and norepinephrine at both β1- and β2-adrenergic receptors.[6][7] It is used in the management of a variety of cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias.[7][8] Unlike Flestolol, propranolol has a longer duration of action and undergoes hepatic metabolism.[6]

Quantitative Comparison of Hemodynamic Effects

The following table summarizes the hemodynamic effects of Flestolol and propranolol as observed in separate clinical studies. It is crucial to note that these data are not from a head-to-head comparative trial and experimental conditions, including patient populations and drug administration, may differ.

Hemodynamic ParameterFlestolol (Intravenous Infusion)[5]Propranolol (Oral/Intravenous)
Heart Rate Dose-dependent reduction.[5]Significant reduction.[7]
Blood Pressure Clinically insignificant decrease in systolic and diastolic pressure.[3]Reduction in both systolic and diastolic blood pressure with chronic use.[9]
Cardiac Output/Index Slight, clinically insignificant decrease in Cardiac Index.[5]Reduction in cardiac output.[7]
Peripheral Vascular Resistance Significant dose-dependent increase.[5]Initial increase, which may readjust to or below pretreatment levels with chronic use.[9]
Myocardial Contractility (LVdp/dt) Slight decrease.[5]Decrease in myocardial contractility.[7]
Left Ventricular Ejection Fraction (LVEF) Slight decrease.[5]Generally maintained or slightly reduced.
Rate Pressure Product Significant dose-dependent reduction.[5]Reduction due to decreased heart rate and blood pressure.
Onset of Action Rapid, within minutes.[10]Slower onset compared to intravenous Flestolol.
Duration of Action Ultra-short, effects reverse within 30 minutes of discontinuation.[1][5]Longer duration of action.

Experimental Protocols

Flestolol Hemodynamic Study Protocol

A study evaluating the hemodynamic effects of Flestolol was conducted in 30 patients undergoing routine cardiac catheterization.[5]

  • Study Design: Open-label, dose-escalation study.

  • Participants: 30 patients requiring cardiac catheterization.

  • Procedure:

    • Baseline hemodynamic measurements were obtained.

    • Flestolol was administered as a continuous intravenous infusion at three sequential steady-state concentrations: 1, 5, and 10 micrograms/kg/min.

    • Hemodynamic parameters were measured at each steady-state level.

    • The infusion was discontinued, and a final set of measurements was taken 20 to 30 minutes post-infusion to assess the reversal of effects.[5]

  • Hemodynamic Measurements: Heart rate, blood pressure, cardiac index, peripheral vascular resistance, LVdp/dt, and LVEF were recorded.

Propranolol Hemodynamic Study Protocol (Representative Example)

A representative study investigating the acute hemodynamic effects of intravenous propranolol involved patients with suspected coronary artery disease.

  • Study Design: Single-blind, randomized comparison.

  • Participants: Patients with suspected coronary disease.

  • Procedure:

    • Baseline hemodynamic parameters were measured via right and left heart catheterization.

    • Propranolol was administered intravenously.

    • Hemodynamic measurements were repeated at specified intervals post-infusion.

  • Hemodynamic Measurements: Left ventricular Vmax, left ventricular dP/dt, and cardiac output were among the key parameters assessed.

Signaling Pathways and Mechanism of Action

Both Flestolol and propranolol are non-selective beta-adrenergic receptor antagonists, meaning they block both β1 and β2 receptors. Their primary mechanism of action involves competitive inhibition of catecholamines (epinephrine and norepinephrine) at these receptor sites. This blockade leads to a reduction in the sympathetic stimulation of the heart and other tissues.

cluster_0 Beta-Adrenergic Signaling cluster_1 Mechanism of Flestolol & Propranolol Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor (β1 and β2) Catecholamines->Beta_Receptor Binds to AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Opens Contraction Increased Myocardial Contractility & Heart Rate Ca_Influx->Contraction Drugs Flestolol / Propranolol Blockade Blockade Drugs->Blockade Blockade->Beta_Receptor Inhibits

Beta-Adrenergic Receptor Signaling and Blockade by Flestolol and Propranolol.

Experimental Workflow for Assessing Hemodynamic Effects

The following diagram illustrates a typical experimental workflow for evaluating the hemodynamic effects of beta-blockers in a clinical research setting.

cluster_workflow Experimental Workflow A Patient Screening & Consent B Baseline Hemodynamic Measurements A->B C Drug Administration (Flestolol or Propranolol) B->C D Continuous Hemodynamic Monitoring C->D E Steady-State or Post-Infusion Measurements D->E F Data Analysis and Comparison E->F G Post-Study Follow-up F->G

Typical workflow for clinical studies on hemodynamic effects.

Conclusion

Flestolol and propranolol, while both non-selective beta-blockers, exhibit markedly different pharmacokinetic and, consequently, clinical profiles. Flestolol's ultra-short duration of action makes it a titratable agent suitable for acute clinical settings where rapid onset and offset of beta-blockade are desirable. Propranolol's longer duration of action lends itself to chronic management of cardiovascular diseases. The choice between these agents is therefore highly dependent on the specific clinical scenario and therapeutic goals. The data presented, though not from direct comparative trials, underscores the distinct hemodynamic consequences of their administration, guiding informed decisions in research and drug development.

References

In Vitro Validation of Flestolol's Binding Affinity to Beta-Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding affinity of Flestolol to beta-adrenergic receptors against other commonly used beta-blockers. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential applications.

Comparative Analysis of Beta-Blocker Binding Affinity

For a comprehensive comparison, the binding affinities of several well-established beta-blockers are summarized in the table below. This data, derived from radioligand binding assays, provides a quantitative measure of the drugs' potencies at β1 and β2 receptors. A lower Kᵢ value signifies a higher binding affinity.

Drugβ1 Kᵢ (nM)β2 Kᵢ (nM)Selectivity
Flestolol Data not availableData not availableNon-selective
Propranolol 1.81.1Non-selective
Esmolol 461300β1-selective
Metoprolol 1004500β1-selective

Note: Kᵢ values can vary between studies depending on the experimental conditions. The data presented here is a representative compilation from multiple sources.

Experimental Protocols: Radioligand Binding Assay

The determination of a drug's binding affinity to a receptor is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled drug (the competitor) to displace a radioactively labeled ligand that is known to bind to the receptor.

Key Methodological Steps:
  • Membrane Preparation:

    • Tissues or cells expressing the target beta-adrenergic receptors are homogenized and subjected to centrifugation to isolate the cell membranes.

    • The protein concentration of the membrane preparation is determined to ensure consistency across assays.[2]

  • Binding Reaction:

    • A constant concentration of a radioligand (e.g., [¹²⁵I]-Iodocyanopindolol) with high affinity for beta-receptors is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor drug (e.g., Flestolol, Propranolol) are added to the reaction.

    • The reaction is allowed to reach equilibrium in a temperature-controlled environment.[2][3]

  • Separation of Bound and Free Radioligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Unbound radioligand passes through the filter.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[2]

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed to determine the concentration of the competitor drug that inhibits 50% of the radioligand binding (IC₅₀).

  • Data Analysis:

    • The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[2]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Expressing Beta-Receptors Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes ProteinAssay Protein Quantification Membranes->ProteinAssay Incubation Incubation with Radioligand and Competitor Drug ProteinAssay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Beta-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol BetaReceptor Beta-Adrenergic Receptor GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., muscle contraction/relaxation, ion channel phosphorylation) PKA->CellularResponse Phosphorylates Agonist Agonist (e.g., Epinephrine) Agonist->BetaReceptor Activates Flestolol Flestolol (Antagonist) Flestolol->BetaReceptor Blocks

Fig. 2: Simplified beta-adrenergic receptor signaling pathway.

As an antagonist, Flestolol competitively binds to the beta-adrenergic receptor, thereby preventing the binding of natural agonists like epinephrine and norepinephrine and inhibiting the subsequent signaling cascade.[1] This blockade of the beta-adrenergic signaling pathway is the fundamental mechanism behind its therapeutic effects.

References

Flestolol Demonstrates Superior Efficacy Over Placebo in Preclinical Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

Flestolol, an ultra-short-acting beta-adrenoceptor antagonist, has shown significant promise in the management of various cardiac arrhythmias. Preclinical studies utilizing canine models have demonstrated its ability to suppress ventricular tachycardia and reduce the incidence of ventricular fibrillation, particularly in settings of adrenergic stimulation. In direct comparisons, flestolol was markedly more effective than placebo in preventing and terminating adrenergically-mediated arrhythmias.

Quantitative Analysis of Efficacy

The antiarrhythmic efficacy of flestolol has been quantified in several canine arrhythmia models. The data below summarizes the key findings from a comparative study with placebo.

Arrhythmia ModelTreatment GroupDosageOutcome MeasureResult
Norepinephrine-Induced Ventricular TachycardiaFlestolol1 µg/kg/minSuppression of VTDose-dependent decrease
Flestolol10 µg/kg/minSuppression of VTDose-dependent decrease
Flestolol100 µg/kg/minSuppression of VT94% suppression[1]
Placebo-Suppression of VTIneffective
Coronary Artery Occlusion-Induced Ventricular FibrillationFlestolol10 µg/kg/minIncidence of VF15% (2/13 dogs)[1]
Placebo-Incidence of VF70% (7/10 dogs)[1]
Ouabain-Induced Ventricular TachycardiaFlestolol1-1000 µg/kg/minReversal of VTGenerally ineffective[1]
Delayed Ischemia-Induced Ventricular TachycardiaFlestolol1-1000 µg/kg/minReversal of VTGenerally ineffective[1]
Electrophysiological Effects

Flestolol's antiarrhythmic properties are attributed to its beta-blocking activity, which leads to specific changes in cardiac electrophysiology. Clinical electrophysiology studies have elucidated these effects.

Electrophysiological ParameterFlestolol Effect (10 µg/kg/min)
Sinus Cycle LengthProlonged by 20%[2]
Corrected Sinus Node Recovery TimeProlonged by 42%[2]
AH IntervalProlonged by 21%[2]
AV Node Effective Refractory PeriodProlonged by 28%[2]
AV Node Wenckebach Cycle LengthProlonged by 30%[2]
Right Ventricular Effective Refractory PeriodProlonged by 5%[2]

Experimental Protocols

The following methodologies were employed in the key canine arrhythmia models to evaluate the efficacy of flestolol compared to placebo.

Norepinephrine-Induced Ventricular Tachycardia Model

This model was established in 5-6 day old Harris dogs. Ventricular tachycardia was induced by an intravenous injection of l-norepinephrine at a dose of 5 µg/kg.[1] Flestolol was administered as a steady-state infusion at doses of 1, 10, and 100 µg/kg per minute to assess its ability to suppress the induced arrhythmia. The percentage of suppression of ventricular tachycardia was the primary endpoint. A key feature of flestolol highlighted in this model was the rapid reversal of its effect, with the antiarrhythmic protection being completely reversed 60 minutes after the termination of the infusion.[1]

Coronary Artery Occlusion-Induced Ventricular Fibrillation Model

In pentobarbital-anesthetized open-chest dogs with a baseline heart rate of at least 145 beats per minute, ventricular fibrillation was induced by the abrupt occlusion of a coronary artery.[1] Flestolol was administered as a continuous infusion at a dose of 10 µg/kg per minute. The incidence of ventricular fibrillation in the flestolol-treated group was compared to a placebo-treated control group.[1]

Ouabain-Induced and Delayed Ischemia-Induced Ventricular Tachycardia Models

The efficacy of flestolol was also tested in models of ventricular tachycardia induced by ouabain and delayed ischemia (24-hour Harris dog model). In these models, flestolol was administered in a dose range of 1-1,000 µg/kg per minute.[1]

Visualizing the Research Framework

Experimental Workflow for Efficacy Testing

The following diagram outlines the typical workflow for assessing the antiarrhythmic efficacy of flestolol in a preclinical setting.

G cluster_0 Animal Model Selection cluster_1 Arrhythmia Induction cluster_2 Treatment Allocation cluster_3 Data Acquisition & Analysis A Canine Arrhythmia Model B1 Norepinephrine Infusion A->B1 B2 Coronary Artery Occlusion A->B2 B3 Ouabain Administration A->B3 C1 Flestolol Infusion (Dose-Ranging) B1->C1 C2 Placebo Infusion B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 D ECG Monitoring C1->D C2->D E Measure Arrhythmia Incidence & Duration D->E F Statistical Comparison E->F

Experimental workflow for evaluating flestolol efficacy.
Proposed Signaling Pathway of Flestolol

Flestolol exerts its antiarrhythmic effects by acting as a competitive, nonselective beta-adrenergic blocking agent.[3] The diagram below illustrates its mechanism of action.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor β-Adrenergic Receptor G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates (Increases Ca²⁺ influx) Response ↓ Heart Rate ↓ Contractility ↓ Conduction Velocity Ca_Channel->Response Leads to Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->Receptor Activates Flestolol Flestolol Flestolol->Receptor Blocks

References

Safety Operating Guide

Navigating the Safe Handling of Flestolol Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

As Flestolol Sulfate is an active pharmaceutical ingredient (API) and potent compound, a comprehensive risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department to establish specific handling procedures, including the determination of an Occupational Exposure Limit (OEL). The following recommendations are based on general best practices for handling potent pharmaceutical compounds.[3][4]

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense in minimizing exposure to potent compounds. The level of PPE required is often determined by the Occupational Exposure Band (OEB) of the compound, which correlates with its potency and potential health effects.[3] While a specific OEB for this compound has not been established, it is prudent to handle it as a potent compound, likely falling into OEB 3 or 4.[3]

Occupational Exposure Band (OEB)Exposure Range (μg/m³)Typical PPE Requirements
OEB 3 10 - 100cGMP gowning, double gloves, safety glasses, half-face respirator.[3]
OEB 4 1 - 10Powered Air-Purifying Respirator (PAPR), dedicated lab coat or disposable gown, double gloves, chemical splash goggles.[3]
OEB 5 < 1Full-body coverage with supplied air, such as a positive-pressure suit, is often required in addition to engineering controls.

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the essential steps for safely handling this compound powder, for example, during weighing and preparation of solutions. This procedure should be performed within a certified chemical fume hood or, ideally, a containment ventilated enclosure (CVE) or glovebox.[5]

Materials:

  • This compound powder

  • Appropriate solvent

  • Laboratory balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Beakers

  • Pipettes and pipette tips

  • Decontamination solution (e.g., 1N NaOH, followed by water)

  • Waste disposal bags and containers

Procedure:

  • Preparation:

    • Ensure the containment system (fume hood, CVE, or glovebox) is functioning correctly.

    • Don the appropriate PPE as determined by your institution's risk assessment (refer to the table above).

    • Cover the work surface with absorbent, disposable bench paper.

    • Gather all necessary materials and place them inside the containment system.

  • Weighing:

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of powder onto a weighing paper or boat on the balance.

    • Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see decontamination protocol).

    • Close the primary container tightly.

  • Solution Preparation:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the appropriate solvent to dissolve the powder.

    • Once dissolved, add solvent to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with this compound.

    • Dispose of all contaminated materials, including weighing paper, gloves, and bench paper, in a designated hazardous waste container.

    • Doff PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plans: A Cradle-to-Grave Approach

A robust plan for the entire lifecycle of the chemical, from receipt to disposal, is critical.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a clearly labeled, sealed container in a secure, well-ventilated area, away from incompatible materials.

Spill Management:

  • In the event of a spill, evacuate the area and alert EHS.

  • Only trained personnel with appropriate PPE should clean up the spill.

  • Use absorbent materials to contain the spill, and then decontaminate the area.

Waste Disposal:

  • All waste contaminated with this compound, including unused product, contaminated labware, and PPE, must be disposed of as hazardous pharmaceutical waste.[6][7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

  • Use a licensed hazardous waste disposal vendor.[8]

Visualizing Safety Workflows

To further clarify the necessary procedures, the following diagrams illustrate key decision-making processes and workflows for handling potent compounds like this compound.

PPE_Selection_Workflow Decision-Making for PPE and Containment cluster_assessment Risk Assessment cluster_containment Containment Strategy cluster_ppe Personal Protective Equipment Start Start: Handling this compound AssessPotency Assess Compound Potency (OEB/OEL) Start->AssessPotency AssessTask Evaluate Handling Task (e.g., weighing, solution prep) AssessPotency->AssessTask SelectContainment Select Primary Engineering Control AssessTask->SelectContainment SelectPPE Select Appropriate PPE AssessTask->SelectPPE FumeHood Chemical Fume Hood SelectContainment->FumeHood Low Potency / Low Dust CVE Containment Ventilated Enclosure (CVE) / Glovebox SelectContainment->CVE High Potency / High Dust StandardPPE Standard Lab PPE (Coat, Glasses, Gloves) SelectPPE->StandardPPE Low Hazard EnhancedPPE Enhanced PPE (Double Gloves, Gown, Goggles) SelectPPE->EnhancedPPE Moderate Hazard Respiratory Respiratory Protection (Respirator or PAPR) EnhancedPPE->Respiratory High Hazard / Powder Handling

Caption: PPE and Containment Selection Workflow.

Decontamination_Workflow Laboratory Decontamination Workflow cluster_prep Preparation cluster_decon Decontamination Steps cluster_disposal Waste Disposal cluster_final Final Steps Start End of Experiment PrepareDecon Prepare Decontamination Solution (e.g., 1N NaOH) Start->PrepareDecon WipeSurfaces Wipe all contaminated surfaces with decontamination solution PrepareDecon->WipeSurfaces RinseWater Rinse surfaces with purified water WipeSurfaces->RinseWater DrySurfaces Dry surfaces with clean wipes RinseWater->DrySurfaces CollectWaste Collect all used wipes and contaminated materials DrySurfaces->CollectWaste DisposeWaste Dispose as hazardous waste CollectWaste->DisposeWaste DoffPPE Doff PPE correctly DisposeWaste->DoffPPE WashHands Wash hands thoroughly DoffPPE->WashHands End Decontamination Complete WashHands->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.